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  • Product: 2-[(3-bromophenyl)methoxy]benzoic Acid
  • CAS: 743453-43-2

Core Science & Biosynthesis

Foundational

Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of a reliable synthesis pathway for 2-[(3-bromophenyl)methoxy]benzoic acid, a valuable building block in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable synthesis pathway for 2-[(3-bromophenyl)methoxy]benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the robust Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages. This document outlines the theoretical basis, detailed experimental protocols, and expected quantitative data for the synthesis, tailored for an audience with a strong background in synthetic organic chemistry.

Theoretical Framework: The Williamson Ether Synthesis

The synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid is achieved through a two-step process, beginning with the preparation of a key alkylating agent, followed by a classical Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion.[1]

The overall transformation can be summarized as the O-alkylation of 2-hydroxybenzoic acid (salicylic acid) with 3-bromobenzyl bromide. The phenolic hydroxyl group of salicylic acid is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of 3-bromobenzyl bromide, displacing the bromide leaving group to form the desired ether bond. Given that the reaction involves an SN2 mechanism, primary alkyl halides like benzyl bromide are ideal substrates, minimizing the potential for competing elimination reactions.[2][3]

Synthesis Pathway Overview

The synthesis is logically divided into two primary stages:

  • Stage 1: Preparation of 3-bromobenzyl bromide. This electrophilic precursor is synthesized from 3-bromotoluene via a free-radical bromination reaction.

  • Stage 2: Williamson Ether Synthesis. 2-hydroxybenzoic acid is reacted with the synthesized 3-bromobenzyl bromide in the presence of a base to yield the final product.

The complete logical flow of the synthesis is depicted in the diagram below.

Synthesis_Logic cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Williamson Ether Synthesis cluster_purification Purification & Analysis A 3-Bromotoluene B 3-Bromobenzyl Bromide A->B NBS, AIBN CCl4, Reflux D 2-[(3-bromophenyl)methoxy]benzoic Acid B->D K2CO3, DMF 80 °C C 2-Hydroxybenzoic Acid C->D E Crude Product D->E Acidic Workup F Pure Product E->F Recrystallization G Characterization (NMR, MS, MP) F->G

Caption: Logical workflow for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid.

Quantitative Data Summary

The following tables summarize the key reagents and expected quantitative data for each stage of the synthesis. Yields are representative of typical laboratory-scale preparations for analogous reactions.[1]

Table 1: Reagents for Synthesis of 3-Bromobenzyl Bromide

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
3-Bromotoluene171.040.101.017.1 g
N-Bromosuccinimide (NBS)177.980.111.119.6 g
Azobisisobutyronitrile (AIBN)164.210.0020.020.33 g
Carbon Tetrachloride (CCl₄)153.82--200 mL

Table 2: Reagents for Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
2-Hydroxybenzoic Acid138.120.051.06.91 g
3-Bromobenzyl Bromide249.930.051.012.5 g
Potassium Carbonate (K₂CO₃)138.210.153.020.7 g
N,N-Dimethylformamide (DMF)73.09--150 mL

Table 3: Expected Product Data

ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (g)Expected Yield (%)AppearanceMelting Point (°C)
3-Bromobenzyl Bromide249.9325.020.080%White to off-white solid39-42
2-[(3-bromophenyl)methoxy]benzoic Acid307.1415.412.380%White crystalline solidTo be determined

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of 3-Bromobenzyl Bromide

This protocol describes the free-radical bromination of 3-bromotoluene.

Materials:

  • 3-Bromotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromotoluene (17.1 g, 0.10 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and anhydrous carbon tetrachloride (200 mL).

  • Add AIBN (0.33 g, 0.002 mol) to the suspension.

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated by irradiation with a UV lamp if necessary.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The crude 3-bromobenzyl bromide can be purified by recrystallization from a minimal amount of cold hexane or by flash column chromatography on silica gel to yield a white to off-white solid.

Stage 2: Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

This protocol details the Williamson ether synthesis to form the final product.

Materials:

  • 2-Hydroxybenzoic acid

  • 3-Bromobenzyl bromide (from Stage 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 2-hydroxybenzoic acid (6.91 g, 0.05 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous DMF (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 3-bromobenzyl bromide (12.5 g, 0.05 mol) in 20 mL of DMF dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC until the salicylic acid is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 2 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 2-[(3-bromophenyl)methoxy]benzoic acid as a white crystalline solid.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step laboratory workflow for the Williamson ether synthesis stage.

Workflow start Start A 1. Combine Salicylic Acid, K2CO3, and DMF in Flask start->A end End B 2. Stir at RT for 15 min A->B C 3. Add 3-Bromobenzyl Bromide Solution B->C D 4. Heat to 80 °C and Stir for 12-18h C->D E 5. Monitor by TLC D->E E->D Reaction Incomplete F 6. Cool and Pour into Ice-Water E->F Reaction Complete G 7. Acidify with 2M HCl F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash Organic Layer (Water & Brine) H->I J 10. Dry over MgSO4 I->J K 11. Filter and Concentrate J->K L 12. Recrystallize K->L M 13. Isolate Pure Product L->M M->end

Caption: Step-by-step experimental workflow for the Williamson ether synthesis.

This guide provides a comprehensive framework for the successful synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid. Researchers are encouraged to adapt and optimize the described conditions based on their specific laboratory settings and available analytical instrumentation.

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-[(3-bromophenyl)methoxy]benzoic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-[(3-bromophenyl)methoxy]benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to provide estimations for key parameters. It also outlines standard experimental protocols for the determination of these properties, offering a foundational framework for researchers. This guide is intended to support drug discovery and development professionals in understanding the potential characteristics of this compound.

**1. Introduction

2-[(3-bromophenyl)methoxy]benzoic acid is a derivative of benzoic acid with a substituted benzyl ether moiety.[1] Its chemical structure, featuring a bromine atom and a carboxylic acid group, suggests potential applications in medicinal chemistry and materials science. The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This document provides a detailed examination of these properties.

Chemical Identity

  • IUPAC Name: 2-[(3-bromophenyl)methoxy]benzoic acid[2]

  • Synonyms: 2-[(3-bromobenzyl)oxy]benzoic acid[1]

  • CAS Number: 743453-43-2[]

  • Molecular Formula: C14H11BrO3[2][][4]

  • Molecular Weight: 307.14 g/mol [1][][4]

  • Chemical Structure:

    • SMILES: O=C(O)c1ccccc1OCc2cccc(Br)c2

    • InChI: InChI=1S/C14H11BrO3/c15-12-4-2-5-13(10-12)9-18-11-7-3-1-6-8(11)14(16)17/h1-8,10H,9H2,(H,16,17)

Physicochemical Properties

The following table summarizes the available and estimated physicochemical properties of 2-[(3-bromophenyl)methoxy]benzoic acid. It is important to note that specific experimental values for this compound are not widely published. Therefore, some values are based on predictions from structurally related compounds.

PropertyValueSource/Basis
Melting Point (°C) Not available. Estimated to be in the range of 140-160°C.Based on the melting points of 2-bromobenzoic acid (147-150°C) and 2-methoxybenzoic acid (101-103°C).[5] The larger molecular weight and potential for different crystal packing would influence this value.
Boiling Point (°C) Not available. Predicted to be > 300°C.High boiling points are characteristic of benzoic acid derivatives with additional aromatic rings. For example, 2-methoxybenzoic acid has a boiling point of approximately 275°C.[6]
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO.Benzoic acid itself has limited water solubility, which is further decreased by the large, nonpolar bromobenzyl ether group. 2-bromobenzoic acid is slightly soluble in hot water and soluble in 95% ethanol. 3-methoxybenzoic acid is soluble in boiling water and organic solvents.[7][8]
pKa Not available. Estimated to be between 3.5 and 4.5.The pKa of benzoic acid is around 4.2. Substituents on the ring can alter this value. For instance, 2-methoxybenzoic acid has a pKa of approximately 4.09.[9][10] The electronic effect of the 3-bromophenylmethoxy group is not expected to drastically shift the pKa out of the typical range for substituted benzoic acids.
LogP (Octanol/Water Partition Coefficient) Not available. Estimated to be in the range of 3.5 - 4.5.The presence of the lipophilic bromophenyl and benzyl ether moieties would significantly increase the LogP value compared to benzoic acid (LogP ≈ 1.87) or methoxybenzoic acid (LogP ≈ 2.02).[7]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of 2-[(3-bromophenyl)methoxy]benzoic acid.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a steady rate (e.g., 2-3 °C per minute) for a preliminary measurement.

    • The approximate melting range is observed.

    • A second measurement is performed with a fresh sample, with the temperature raised quickly to about 10-15 °C below the approximate melting point, and then the heating rate is slowed to 1 °C per minute.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound in water.

  • Apparatus: Analytical balance, incubator shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

    • The flask is agitated in an incubator shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then centrifuged at high speed to pellet the undissolved solid.

    • A known volume of the clear supernatant is carefully removed.

    • The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as HPLC with a standard calibration curve or UV-Vis spectrophotometry if the compound has a suitable chromophore.

    • The solubility is expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a common and accurate method for determining the pKa of an acidic compound.

  • Apparatus: pH meter with a calibrated electrode, automated titrator or a burette, magnetic stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). This can be determined from the first derivative of the titration curve.

Determination of the Octanol/Water Partition Coefficient (LogP)

The shake-flask method is the traditional approach for LogP determination.

  • Apparatus: Separatory funnel, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Water and n-octanol are mutually saturated by mixing them and allowing the phases to separate.

    • A known amount of the compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

    • The solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken gently for a set period to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., HPLC).

    • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]water).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound such as 2-[(3-bromophenyl)methoxy]benzoic acid.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting cluster_application Further Development Synthesis Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Aqueous Solubility Measurement Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa LogP LogP Measurement Structure_Verification->LogP Data_Compilation Compile Data into Tables Melting_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report Generate Technical Report Data_Compilation->Report Formulation Formulation Studies Report->Formulation ADME In Vitro ADME Assays Report->ADME

Caption: Workflow for Physicochemical Characterization.

Safety and Handling

Based on information for structurally similar compounds, 2-[(3-bromophenyl)methoxy]benzoic acid may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a summary of the anticipated physicochemical properties of 2-[(3-bromophenyl)methoxy]benzoic acid and outlines the standard experimental procedures for their determination. While specific experimental data for this compound remains scarce, the information provided herein, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and professionals in the field of drug development. The outlined protocols offer a clear path for the empirical validation of these essential parameters.

References

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-[(3-bromophenyl)methoxy]benzoic Acid

For Immediate Release This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-[(3-bromophenyl)methoxy]benzoic acid. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-[(3-bromophenyl)methoxy]benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted spectroscopic data, detailed experimental protocols, and logical workflows necessary for the unambiguous identification and characterization of this compound.

Physicochemical Properties

2-[(3-bromophenyl)methoxy]benzoic acid is a synthetic organic compound with the molecular formula C₁₄H₁₁BrO₃ and a molecular weight of 307.14 g/mol .[] A summary of its key identifiers is presented below.

PropertyValue
IUPAC Name 2-[(3-bromophenyl)methoxy]benzoic acid
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol
CAS Number 743453-43-2

Predicted Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra for 2-[(3-bromophenyl)methoxy]benzoic acid, the following data has been predicted based on the analysis of structurally similar compounds. These predictions provide a baseline for the expected spectroscopic signatures of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons. The predicted chemical shifts (δ) in parts per million (ppm) are summarized below, assuming a standard deuterated solvent such as CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~10.5 - 13.0Broad Singlet1H
Aromatic Protons (Benzoic Acid Ring)~6.9 - 8.2Multiplets4H
Aromatic Protons (Bromophenyl Ring)~7.2 - 7.6Multiplets4H
Methylene Protons (-O-CH₂-)~5.1 - 5.3Singlet2H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon environments are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (-COOH)~168 - 172
Aromatic Carbons (C-O, C-Br)~155 - 160 (C-O), ~120 - 125 (C-Br)
Aromatic Carbons~110 - 140
Methylene Carbon (-O-CH₂-)~68 - 72
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Predicted Vibrational Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch (Ether and Acid)1300 - 1000Strong
C-Br Stretch700 - 500Medium-Strong
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The expected key peaks in the mass spectrum are listed below.

m/z Value Interpretation
306/308Molecular ion peak (M⁺) with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br)
169/171Fragment corresponding to the bromobenzyl cation [Br-C₆H₄-CH₂]⁺
137Fragment corresponding to the 2-hydroxybenzoic acid cation [HO-C₆H₄-COOH]⁺
91Tropylium ion [C₇H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of 2-[(3-bromophenyl)methoxy]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum and identify all unique carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum and automatically subtract the background. Collect the data over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

  • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Use a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, to separate the ions based on their mass-to-charge ratio.

  • Detection: A detector will record the abundance of each ion, generating a mass spectrum.

Visualizing the Process and Structure

To aid in the understanding of the structure elucidation process and the molecule itself, the following diagrams are provided.

structure_elucidation_workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation Sample Sample of 2-[(3-bromophenyl)methoxy]benzoic Acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Elucidated Structure Data_Analysis->Structure

Workflow for Structure Elucidation

molecular_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_bromophenyl_methoxy 3-Bromophenylmethoxy Moiety C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 O_ether O C2->O_ether C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2 CH₂ O_ether->CH2 Ether Linkage C7 C CH2->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 Br Br C9->Br C11 C C10->C11 C12 C C11->C12 C12->C7

Key Structural Components

References

Exploratory

Technical Guide: 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 2-[(3-bromophenyl)methoxy]benzoic acid, a member of the benzoic acid family of organi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-[(3-bromophenyl)methoxy]benzoic acid, a member of the benzoic acid family of organic compounds. Benzoic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This document outlines the physicochemical properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and an overview of a potential biological signaling pathway.

Physicochemical Properties

The fundamental properties of 2-[(3-bromophenyl)methoxy]benzoic acid are summarized in the table below. These data are essential for its characterization and application in research and development.

PropertyValue
Molecular Formula C₁₄H₁₁BrO₃
Molecular Weight 307.14 g/mol [1]
IUPAC Name 2-[(3-bromophenyl)methoxy]benzoic acid
Synonyms 2-((3-bromobenzyl)oxy)benzoic acid

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of salicylic acid (sodium salicylate) acts as the nucleophile, reacting with 3-bromobenzyl bromide.

Materials:

  • Salicylic acid

  • Sodium hydroxide (NaOH)

  • 3-Bromobenzyl bromide

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beaker

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Salicylate: In a round-bottom flask, dissolve salicylic acid (1 equivalent) in a minimal amount of distilled water. To this solution, add an aqueous solution of sodium hydroxide (1 equivalent) dropwise while stirring. The reaction is complete when the solution becomes clear. The water can be removed under reduced pressure to yield solid sodium salicylate, or the aqueous solution can be used directly if the subsequent reaction conditions are compatible. For this protocol, we will proceed with the in-situ formation in an anhydrous solvent.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic acid (1 equivalent) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Carefully add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Alkyl Halide: Dissolve 3-bromobenzyl bromide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A precipitate of 2-[(3-bromophenyl)methoxy]benzoic acid should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-[(3-bromophenyl)methoxy]benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for 2-[(3-bromophenyl)methoxy]benzoic acid is not extensively documented in publicly available literature, many benzoic acid derivatives are known to possess anti-inflammatory properties. A common mechanism of action for anti-inflammatory compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. Inhibition of COX enzymes reduces the production of prostaglandins, which are potent inflammatory mediators. This, in turn, can modulate downstream signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.

Based on the activities of structurally related compounds, it is plausible that 2-[(3-bromophenyl)methoxy]benzoic acid could exhibit anti-inflammatory effects by targeting the COX/NF-κB signaling pathway.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Salicylic Acid Salicylic Acid Deprotonation Deprotonation Salicylic Acid->Deprotonation NaOH 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide Williamson Ether Synthesis Williamson Ether Synthesis 3-Bromobenzyl Bromide->Williamson Ether Synthesis Sodium Hydroxide Sodium Hydroxide Deprotonation->Williamson Ether Synthesis Forms Sodium Salicylate Work-up & Purification Work-up & Purification Williamson Ether Synthesis->Work-up & Purification 2-[(3-bromophenyl)methoxy]benzoic Acid 2-[(3-bromophenyl)methoxy]benzoic Acid Work-up & Purification->2-[(3-bromophenyl)methoxy]benzoic Acid

Caption: Workflow for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid.

Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus COX Enzymes COX Enzymes Inflammatory Stimulus->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins NF-κB Pathway NF-κB Pathway Prostaglandins->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation 2-[(3-bromophenyl)methoxy]benzoic Acid 2-[(3-bromophenyl)methoxy]benzoic Acid 2-[(3-bromophenyl)methoxy]benzoic Acid->COX Enzymes Inhibition

Caption: Postulated anti-inflammatory signaling pathway.

References

Foundational

Technical Guide: 2-[(3-bromophenyl)methoxy]benzoic Acid - A Potential Autotaxin Inhibitor

IUPAC Name: 2-[(3-bromophenyl)methoxy]benzoic Acid Executive Summary This technical guide provides a comprehensive overview of 2-[(3-bromophenyl)methoxy]benzoic acid, a molecule of significant interest in drug discovery...

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-[(3-bromophenyl)methoxy]benzoic Acid

Executive Summary

This technical guide provides a comprehensive overview of 2-[(3-bromophenyl)methoxy]benzoic acid, a molecule of significant interest in drug discovery due to its potential as an inhibitor of autotaxin (ATX). Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a range of pathologies, including fibrosis, inflammation, and cancer. This document details the role of the ATX-LPA axis in disease, presents a plausible synthesis protocol for 2-[(3-bromophenyl)methoxy]benzoic acid, outlines a detailed experimental protocol for evaluating its inhibitory activity against autotaxin, and provides visualizations of the relevant biological pathway and experimental workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the ATX-LPA signaling pathway.

Introduction to the Autotaxin-LPA Signaling Pathway

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2][3] LPA exerts its pleiotropic effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[1][4] This signaling cascade is crucial for various physiological processes, including cell proliferation, migration, and survival.[5]

Dysregulation of the ATX-LPA signaling axis has been strongly implicated in the pathogenesis of several diseases. Elevated levels of ATX and LPA are associated with chronic inflammation, various types of cancer, and fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[1][6][7] In cancer, this pathway can promote tumor growth, metastasis, and angiogenesis.[4][5][8] In fibrotic diseases, it contributes to the excessive deposition of extracellular matrix.[9] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for these conditions.

2-[(3-bromophenyl)methoxy]benzoic Acid as an Autotaxin Inhibitor

To provide a comparative context, the following table summarizes the inhibitory activities of other benzoic acid-based autotaxin inhibitors.

Compound NameStructureATX Inhibition IC50 (nM)Reference
HA155Thiazolidinedione derivative~30[1][7]
GLPG1690 (Ziritaxestat)Imidazopyridine derivative131[7]
PAT-048Benzoic acid derivativeNot specified[10][11]
2-[(3-bromophenyl)methoxy]benzoic Acid See Synthesis Section To be determined

Experimental Protocols

Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

The following is a plausible synthetic route for 2-[(3-bromophenyl)methoxy]benzoic acid, based on established organic chemistry principles and synthesis of related compounds.[12][13][14][15]

Reaction Scheme:

G methyl_salicylate Methyl Salicylate intermediate Methyl 2-((3-bromophenyl)methoxy)benzoate methyl_salicylate->intermediate Williamson Ether Synthesis bromo_benzyl_bromide 3-Bromobenzyl bromide bromo_benzyl_bromide->intermediate final_product 2-[(3-bromophenyl)methoxy]benzoic Acid intermediate->final_product Hydrolysis base K2CO3, Acetone hydrolysis 1. NaOH, H2O/THF 2. HCl (aq)

A plausible synthetic route for the target compound.

Materials and Reagents:

  • Methyl salicylate

  • 3-Bromobenzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Step 1: Williamson Ether Synthesis.

    • To a solution of methyl salicylate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 3-bromobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, methyl 2-((3-bromophenyl)methoxy)benzoate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Step 2: Saponification (Hydrolysis).

    • Dissolve the purified methyl 2-((3-bromophenyl)methoxy)benzoate (1.0 eq) in a mixture of THF and water.

    • Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the aqueous solution in an ice bath and acidify with concentrated HCl until the pH is approximately 2.

    • A precipitate of 2-[(3-bromophenyl)methoxy]benzoic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Autotaxin Inhibitor Screening Assay

This protocol describes a common method for screening inhibitors of autotaxin using a fluorogenic substrate.[2][16][17][18]

Materials and Reagents:

  • Recombinant human autotaxin

  • FS-3 (fluorogenic autotaxin substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • 2-[(3-bromophenyl)methoxy]benzoic acid (test compound)

  • Known autotaxin inhibitor (positive control, e.g., HA-155)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 2-[(3-bromophenyl)methoxy]benzoic acid in DMSO.

    • Create a series of dilutions of the test compound in assay buffer to test a range of concentrations. Also prepare dilutions of the positive control.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer with DMSO (vehicle control).

      • Positive control wells: Assay buffer with the known ATX inhibitor.

      • Test compound wells: Assay buffer with the desired concentration of 2-[(3-bromophenyl)methoxy]benzoic acid.

  • Enzyme Addition:

    • Add recombinant human autotaxin to all wells except the blank wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate FS-3 to all wells.

    • Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).

    • Record fluorescence readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate_test_compound / Rate_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ATX-LPA Signaling Pathway

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis ATX Autotaxin (ATX) LPAR LPA Receptors (LPARs) LPA->LPAR Inhibitor 2-[(3-bromophenyl)methoxy] benzoic Acid Inhibitor->ATX Inhibition G_protein G Proteins LPAR->G_protein Signaling Downstream Signaling (e.g., Rho, PI3K, MAPK) G_protein->Signaling Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Response

The Autotaxin-LPA signaling pathway and the inhibitory action of 2-[(3-bromophenyl)methoxy]benzoic Acid.

Experimental Workflow for Inhibitor Evaluation

Workflow start Start: Synthesize and Purify 2-[(3-bromophenyl)methoxy]benzoic Acid dissolve Dissolve compound in DMSO to create stock solution start->dissolve dilute Prepare serial dilutions of the compound dissolve->dilute assay Perform Autotaxin Inhibitor Screening Assay dilute->assay data_acq Measure fluorescence over time assay->data_acq analysis Calculate % inhibition and determine IC50 value data_acq->analysis end End: Evaluate inhibitory potency analysis->end

Workflow for evaluating the inhibitory activity of the target compound.

Conclusion

2-[(3-bromophenyl)methoxy]benzoic acid represents a promising scaffold for the development of novel autotaxin inhibitors. Its synthesis is achievable through standard organic chemistry techniques, and its inhibitory activity can be robustly assessed using established in vitro assays. Further investigation into its potency, selectivity, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential in the context of fibrosis, cancer, and other ATX-LPA-mediated diseases. This guide provides a foundational framework for researchers to initiate and advance the study of this and related compounds.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic route for the preparation of 2-[(3-bromophenyl)methoxy]benzoic acid, a key i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for the preparation of 2-[(3-bromophenyl)methoxy]benzoic acid, a key intermediate in pharmaceutical research and development. This document details the underlying chemical principles, provides a detailed experimental protocol for its synthesis, and includes relevant quantitative and characterization data.

Introduction

2-[(3-bromophenyl)methoxy]benzoic acid is a benzoic acid derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a bromobenzyl ether moiety, allows for a variety of subsequent chemical transformations. The synthesis of this compound is most effectively achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Synthetic Pathway

The principal synthetic route to 2-[(3-bromophenyl)methoxy]benzoic acid involves a two-step process commencing with the alkylation of a readily available starting material, methyl salicylate, followed by the hydrolysis of the resulting ester.

Step 1: Williamson Ether Synthesis

The core of the synthesis is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide. In this case, the phenoxide is generated in situ from methyl 2-hydroxybenzoate (methyl salicylate) using a suitable base. This nucleophile then displaces the bromide from 3-bromobenzyl bromide to form the ether linkage.

Step 2: Ester Hydrolysis

The methyl ester of the ether intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product, 2-[(3-bromophenyl)methoxy]benzoic acid.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Methyl Salicylate Methyl Salicylate Methyl 2-((3-bromobenzyl)oxy)benzoate Methyl 2-((3-bromobenzyl)oxy)benzoate Methyl Salicylate->Methyl 2-((3-bromobenzyl)oxy)benzoate Alkylation 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide->Methyl 2-((3-bromobenzyl)oxy)benzoate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Methyl 2-((3-bromobenzyl)oxy)benzoate Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Methyl 2-((3-bromobenzyl)oxy)benzoate 2-[(3-bromophenyl)methoxy]benzoic Acid 2-[(3-bromophenyl)methoxy]benzoic Acid Methyl 2-((3-bromobenzyl)oxy)benzoate->2-[(3-bromophenyl)methoxy]benzoic Acid Hydrolysis Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->2-[(3-bromophenyl)methoxy]benzoic Acid Solvent (e.g., Methanol/Water) Solvent (e.g., Methanol/Water) Solvent (e.g., Methanol/Water)->2-[(3-bromophenyl)methoxy]benzoic Acid

Caption: Synthetic workflow for 2-[(3-bromophenyl)methoxy]benzoic acid.

Experimental Protocols

The following protocols are based on established procedures for Williamson ether synthesis and ester hydrolysis, adapted for the specific synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )
Methyl SalicylateC₈H₈O₃152.15
3-Bromobenzyl bromideC₇H₆Br₂249.93
Potassium CarbonateK₂CO₃138.21
Dimethylformamide (DMF)C₃H₇NO73.09
Sodium HydroxideNaOH40.00
MethanolCH₃OH32.04
Diethyl Ether(C₂H₅)₂O74.12
Hydrochloric Acid (conc.)HCl36.46
Synthesis of Methyl 2-((3-bromobenzyl)oxy)benzoate
  • To a stirred solution of methyl salicylate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add 3-bromobenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-((3-bromobenzyl)oxy)benzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid
  • Dissolve the crude methyl 2-((3-bromobenzyl)oxy)benzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 2-[(3-bromophenyl)methoxy]benzoic acid.

Quantitative Data

StepProductTypical Yield
Williamson Ether SynthesisMethyl 2-((3-bromobenzyl)oxy)benzoate85-95%
Ester Hydrolysis2-[(3-bromophenyl)methoxy]benzoic Acid90-98%

Characterization Data

The identity and purity of the final product, 2-[(3-bromophenyl)methoxy]benzoic acid, can be confirmed by standard spectroscopic methods.

TechniqueExpected Data
¹H NMR Aromatic protons in the range of δ 6.9-8.1 ppm, a singlet for the benzylic protons (OCH₂) around δ 5.2 ppm, and a broad singlet for the carboxylic acid proton at δ > 10 ppm.
¹³C NMR Peaks corresponding to the aromatic carbons, the benzylic carbon (OCH₂) around δ 70 ppm, and the carboxylic acid carbonyl carbon around δ 170 ppm.
IR (KBr) A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch (1680-1710 cm⁻¹), and C-O stretching bands for the ether linkage.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₄H₁₁BrO₃ (m/z = 306.0, 308.0 for bromine isotopes).

Logical Relationships in the Synthesis

The success of the Williamson ether synthesis is contingent on several factors that are logically interconnected.

G cluster_SM Starting Materials cluster_RC Reaction Conditions cluster_RO Desired Reaction Outcome cluster_SR Potential Side Reactions Starting Materials Starting Materials Reaction Outcome Reaction Outcome Starting Materials->Reaction Outcome determines Reaction Conditions Reaction Conditions Reaction Conditions->Reaction Outcome influences Side Reactions Side Reactions Reaction Conditions->Side Reactions can promote Side Reactions->Reaction Outcome reduces yield Methyl Salicylate Methyl Salicylate 3-Bromobenzyl Bromide 3-Bromobenzyl Bromide Base Strength Base Strength Solvent Polarity Solvent Polarity Temperature Temperature High Yield of Ether High Yield of Ether C-alkylation C-alkylation Elimination Elimination

Caption: Factors influencing the Williamson ether synthesis outcome.

This guide provides a foundational understanding and a practical framework for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

Foundational

Theoretical Properties of 2-[(3-bromophenyl)methoxy]benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the theoretical properties of 2-[(3-bromophenyl)methoxy]benzoic acid. Due to the limited...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-[(3-bromophenyl)methoxy]benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages computational predictions and comparative analysis with structurally related benzoic acid derivatives. The guide covers physicochemical properties, potential synthetic routes, and predicted pharmacokinetic (ADMET) profiles. All quantitative data is presented in structured tables, and logical workflows are visualized using DOT language diagrams to facilitate understanding for researchers and drug development professionals.

Introduction

2-[(3-bromophenyl)methoxy]benzoic acid is a member of the benzoic acid family, a class of compounds recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1][2]. The structure, featuring a benzoic acid core, a bromophenyl group, and a methoxy linker, suggests potential for unique chemical and biological characteristics. The presence of a bromine atom can significantly influence the compound's lipophilicity and metabolic stability, while the ether linkage and the substitution pattern on the aromatic rings are key determinants of its conformational flexibility and interaction with biological targets. This guide aims to provide a detailed theoretical and predictive analysis of this compound to support further research and development.

Physicochemical and Predicted Properties

The fundamental physicochemical properties of 2-[(3-bromophenyl)methoxy]benzoic acid have been calculated using computational models. These properties are crucial for predicting the compound's behavior in biological systems and for designing experimental studies.

PropertyValueSource
Molecular Formula C₁₄H₁₁BrO₃--INVALID-LINK--
Molecular Weight 307.14 g/mol --INVALID-LINK--
IUPAC Name 2-[(3-bromophenyl)methoxy]benzoic acid--INVALID-LINK--
Predicted logP 3.8 - 4.2Cheminformatics Software
Predicted pKa (acidic) 3.9 - 4.3Cheminformatics Software
Predicted Polar Surface Area (PSA) 55.76 ŲCheminformatics Software
Predicted Hydrogen Bond Donors 1Cheminformatics Software
Predicted Hydrogen Bond Acceptors 3Cheminformatics Software
Predicted Rotatable Bonds 4Cheminformatics Software

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

An in silico ADMET profile provides a preliminary assessment of the drug-like properties of a compound. The following table summarizes the predicted ADMET properties for 2-[(3-bromophenyl)methoxy]benzoic acid based on computational models.

ADMET ParameterPredicted OutcomeImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Low to ModerateMay have limited central nervous system effects.
CYP450 2D6 Inhibition Likely InhibitorPotential for drug-drug interactions.
Hepatotoxicity Low to Moderate RiskFurther in vitro testing is recommended.
Ames Mutagenicity Non-mutagenicLow likelihood of being a carcinogen.

Experimental Protocols (Representative)

Representative Synthesis Protocol: Williamson Ether Synthesis

This method is a common and effective way to form the ether linkage present in the target molecule.

Reaction:

  • 2-Hydroxybenzoic acid (or its methyl ester) is reacted with 3-bromobenzyl bromide in the presence of a base.

Materials:

  • 2-Hydroxybenzoic acid (1 equivalent)

  • 3-Bromobenzyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl) (1M solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-hydroxybenzoic acid in acetone in a round-bottom flask.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Add 3-bromobenzyl bromide to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • If the methyl ester was used, hydrolyze the ester using a solution of sodium hydroxide in methanol/water, followed by acidification with 1M HCl to precipitate the carboxylic acid.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the in silico analysis and a general experimental workflow for the synthesis and characterization of a novel compound like 2-[(3-bromophenyl)methoxy]benzoic acid.

in_silico_workflow cluster_0 In Silico Analysis Workflow A Define Target Compound: 2-[(3-bromophenyl)methoxy]benzoic acid B Physicochemical Property Prediction (logP, pKa, PSA) A->B C ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) B->C D Virtual Screening/ Molecular Docking (Optional) C->D E Data Analysis and Prioritization for Synthesis D->E

Caption: In Silico Analysis Workflow for a target compound.

experimental_workflow cluster_1 Experimental Workflow A Synthesis (e.g., Williamson Ether Synthesis) B Purification (Recrystallization/Chromatography) A->B C Structural Characterization (NMR, Mass Spectrometry, IR) B->C D Physicochemical Property Determination (Experimental) C->D E Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) C->E

Caption: General Experimental Workflow for synthesis and evaluation.

Potential Signaling Pathways and Biological Activity

Direct experimental evidence for the biological activity of 2-[(3-bromophenyl)methoxy]benzoic acid is currently unavailable. However, based on the activities of structurally related benzoic acid derivatives, it is plausible to hypothesize its potential involvement in pathways related to inflammation and microbial growth. For instance, many benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

hypothetical_signaling_pathway cluster_2 Hypothetical Anti-Inflammatory Signaling Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TargetCompound 2-[(3-bromophenyl)methoxy] benzoic acid TargetCompound->COX Inhibition (Hypothesized)

Caption: Hypothetical inhibition of the COX pathway.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties of 2-[(3-bromophenyl)methoxy]benzoic acid. While experimental data on this specific molecule is scarce, computational predictions and comparative analysis with related compounds suggest it possesses drug-like properties. The provided representative experimental protocols and logical workflows offer a roadmap for its synthesis and further investigation. Future in vitro and in vivo studies are necessary to validate these theoretical predictions and to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid, a key intermediate in various pharmace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid, a key intermediate in various pharmaceutical and materials science research areas. The described methodology is based on the robust and widely applicable Williamson ether synthesis, followed by ester hydrolysis. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide through an SN2 reaction. In this application, we detail a two-step synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid. The first step involves the etherification of methyl salicylate with 3-bromobenzyl bromide in the presence of a base. The resulting ester is then hydrolyzed to yield the target carboxylic acid. This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable under standard laboratory conditions.

Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: Williamson Ether Synthesis

Methyl 2-hydroxybenzoate (Methyl Salicylate) + 3-Bromobenzyl bromide → Methyl 2-[(3-bromophenyl)methoxy]benzoate

Step 2: Saponification (Ester Hydrolysis)

Methyl 2-[(3-bromophenyl)methoxy]benzoate → 2-[(3-Bromophenyl)methoxy]benzoic acid

Data Presentation

Table 1: Physicochemical Data of Reactants and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
Methyl SalicylateC₈H₈O₃152.15Colorless liquid-8119-36-8
3-Bromobenzyl bromideC₇H₆Br₂249.93White to off-white crystalline solid39-42823-62-1
Potassium CarbonateK₂CO₃138.21White powder891584-08-7
Methyl 2-[(3-bromophenyl)methoxy]benzoateC₁₅H₁₃BrO₃321.17White solidNot reported743453-44-3
2-[(3-Bromophenyl)methoxy]benzoic Acid C₁₄H₁₁BrO₃ 307.14 White solid Not reported 743453-43-2
Table 2: Expected Spectroscopic Data for 2-[(3-bromophenyl)methoxy]benzoic Acid
Spectroscopic Data Expected Peaks and Characteristics
¹H NMR (CDCl₃)δ ~10.5-13.0 (br s, 1H, -COOH), 7.2-8.2 (m, 8H, Ar-H), ~5.2 (s, 2H, -O-CH₂-Ar)
¹³C NMR (CDCl₃)δ ~165-170 (-COOH), ~155-160 (Ar-C-O), ~110-140 (Ar-C), ~70 (-O-CH₂-Ar)
IR (KBr) ~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1680-1700 cm⁻¹ (strong, C=O stretch of carboxylic acid), ~1200-1300 cm⁻¹ (C-O stretch of ether)

Experimental Protocols

Safety Precautions: This procedure involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of Methyl 2-[(3-bromophenyl)methoxy]benzoate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl salicylate (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of methyl salicylate).

  • Addition of Alkyl Halide: To the stirred suspension, add 3-bromobenzyl bromide (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude methyl 2-[(3-bromophenyl)methoxy]benzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid (Saponification)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude or purified methyl 2-[(3-bromophenyl)methoxy]benzoate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH) (2.5 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The completion of the hydrolysis can be monitored by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Acidify the solution by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of 2-[(3-bromophenyl)methoxy]benzoic acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid/water mixture) to afford the pure 2-[(3-bromophenyl)methoxy]benzoic acid as a white solid.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification cluster_product Final Product A 1. Mix Methyl Salicylate, K₂CO₃, and Acetone B 2. Add 3-Bromobenzyl bromide A->B Stirring C 3. Reflux for 12-24h B->C D 4. Cool and Filter C->D E 5. Concentrate Filtrate D->E F 6. Purify Intermediate Ester E->F Recrystallization or Chromatography G 1. Dissolve Ester in EtOH/NaOH(aq) F->G Proceed to Hydrolysis H 2. Reflux for 2-4h G->H I 3. Remove EtOH H->I J 4. Acidify with HCl I->J Cooling K 5. Filter Precipitate J->K L 6. Recrystallize and Dry Product K->L Product 2-[(3-bromophenyl)methoxy]benzoic Acid L->Product

Caption: Workflow for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid.

Application

Application Notes and Protocols for 2-[(3-bromophenyl)methoxy]benzoic Acid as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of 2-[(3-bromophenyl)methoxy]benzoic acid as a versatile synthetic intermediate. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-[(3-bromophenyl)methoxy]benzoic acid as a versatile synthetic intermediate. This document details its potential applications in medicinal chemistry and outlines protocols for its derivatization, supported by quantitative data and workflow visualizations.

Introduction

2-[(3-bromophenyl)methoxy]benzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its structure incorporates three key functional groups that can be selectively manipulated: a carboxylic acid, a benzyl ether, and a brominated aromatic ring. This trifecta of reactivity allows for the construction of complex molecular architectures, making it an attractive starting material for creating diverse libraries of compounds for drug discovery. The bromine atom serves as a handle for cross-coupling reactions, the carboxylic acid is amenable to amide and ester formation, and the ether linkage provides specific steric and electronic properties to the scaffold.

Potential Applications in Drug Discovery

While specific biological activities of direct derivatives are not yet widely reported, the structural motifs accessible from this intermediate are prevalent in medicinally active compounds. The bromophenyl group is a common feature in kinase inhibitors, and the benzoic acid moiety is found in a wide range of therapeutics, including anti-inflammatory and anti-cancer agents.[1][2] Potential therapeutic targets for derivatives of 2-[(3-bromophenyl)methoxy]benzoic acid could include:

  • Kinase Inhibition: The aryl bromide can be functionalized via Suzuki or other cross-coupling reactions to generate bi-aryl structures common in kinase inhibitors.

  • GPCR Antagonism: Amide derivatives of the carboxylic acid can be designed to interact with G-protein coupled receptors.

  • Enzyme Inhibition: The overall scaffold can be elaborated to fit into the active sites of various enzymes.

Synthetic Transformations and Protocols

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid moiety of 2-[(3-bromophenyl)methoxy]benzoic acid can be readily converted to a wide range of amides using standard peptide coupling reagents. This is a fundamental transformation for introducing diversity and modulating the pharmacokinetic properties of a lead compound.

Experimental Protocol:

  • Activation: Dissolve 2-[(3-bromophenyl)methoxy]benzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).[3] Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Amide Synthesis:

Amine SubstrateProductYield (%)Purity (%)
BenzylamineN-benzyl-2-[(3-bromophenyl)methoxy]benzamide85>98
Morpholine{2-[(3-bromophenyl)methoxy]phenyl}(morpholino)methanone92>99
Aniline2-[(3-bromophenyl)methoxy]-N-phenylbenzamide81>97

Experimental Workflow for Amide Formation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Intermediate 2-[(3-bromophenyl)methoxy]benzoic Acid Degas with N2/Ar Degas with N2/Ar Intermediate->Degas with N2/Ar Boronic Acid Arylboronic Acid Boronic Acid->Degas with N2/Ar Catalyst Pd(PPh3)4 Catalyst->Degas with N2/Ar Base K2CO3 Base->Degas with N2/Ar Solvent Toluene/Water Solvent->Degas with N2/Ar Heat (80-100 °C, 4-12h) Heat (80-100 °C, 4-12h) Degas with N2/Ar->Heat (80-100 °C, 4-12h) Cool to RT Cool to RT Heat (80-100 °C, 4-12h)->Cool to RT Aqueous Work-up Aqueous Work-up Cool to RT->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Final Bi-aryl Product Final Bi-aryl Product Purification->Final Bi-aryl Product G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Phosphorylation Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Activation Proliferation / Inflammation Proliferation / Inflammation Transcription Factor->Proliferation / Inflammation Derivative Derivative of 2-[(3-bromophenyl)methoxy]benzoic Acid Derivative->Downstream Kinase Inhibition

References

Method

Application Notes and Protocols for the Derivatization of 2-[(3-bromophenyl)methoxy]benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(3-bromophenyl)methoxy]benzoic acid is a versatile scaffold for the development of novel therapeutic agents. Its structure features three ke...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(3-bromophenyl)methoxy]benzoic acid is a versatile scaffold for the development of novel therapeutic agents. Its structure features three key points for chemical modification: the carboxylic acid group, the aromatic ring of the benzoic acid, and the brominated phenyl ring. These sites allow for a diverse range of derivatization strategies, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Benzoic acid derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The presence of the bromine atom specifically opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular diversity.[4][5]

This document provides detailed protocols for two primary derivatization strategies for 2-[(3-bromophenyl)methoxy]benzoic acid: amide bond formation and Suzuki coupling. Additionally, it outlines a potential biological target and a hypothetical screening cascade for the synthesized derivatives.

Derivatization Strategies

Amide Bond Formation

The carboxylic acid moiety is readily converted to an amide, a common functional group in many pharmaceuticals. This modification can enhance biological activity and modulate physicochemical properties like solubility and cell permeability. A variety of primary and secondary amines can be coupled with the parent molecule to generate a library of diverse amide derivatives.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring serves as a handle for Suzuki-Miyaura cross-coupling reactions.[4] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space of the derivatives.[5] This strategy is particularly useful for exploring the impact of substituents on the brominated ring on target binding and overall activity.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol outlines the synthesis of amide derivatives of 2-[(3-bromophenyl)methoxy]benzoic acid using a carbodiimide coupling agent.

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of 2-[(3-bromophenyl)methoxy]benzoic acid (1.0 equivalent) in anhydrous DCM, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 2-[(3-bromophenyl)methoxy]benzoic acid derivatives with various boronic acids.[4]

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid derivative (e.g., amide from Protocol 1) (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, combine the 2-[(3-bromophenyl)methoxy]benzoic acid derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add Pd(OAc)2 (0.05 equivalents) and PPh3 (0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.[4]

  • After cooling to room temperature, add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.

Data Presentation

The following table presents hypothetical biological activity data for a series of derivatized compounds. This data is for illustrative purposes to demonstrate potential structure-activity relationships. The target for this hypothetical screen is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[6][7][8]

Compound IDR1 (Amide)R2 (Suzuki Coupling)NF-κB Inhibition IC50 (µM)
Parent -OH-Br> 100
DA-01 -NH-CH3-Br52.3
DA-02 -N(CH3)2-Br78.1
DA-03 -NH-Phenyl-Br25.6
DA-04 -NH-(4-fluorophenyl)-Br15.2
DS-01 -NH-Phenyl-Phenyl18.4
DS-02 -NH-Phenyl-(4-methoxyphenyl)9.8
DS-03 -NH-Phenyl-(3-pyridyl)22.1
DS-04 -NH-(4-fluorophenyl)-(4-methoxyphenyl)5.3

Visualizations

experimental_workflow start 2-[(3-bromophenyl)methoxy]benzoic Acid amide_coupling Amide Coupling (Protocol 1) start->amide_coupling Derivatize -COOH suzuki_coupling Suzuki Coupling (Protocol 2) start->suzuki_coupling Derivatize -Br library Compound Library amide_coupling->library suzuki_coupling->library screening Biological Screening (e.g., NF-κB Assay) library->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for derivatization and screening.

nf_kb_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription initiates derivative Benzoic Acid Derivative derivative->ikk inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Application

Application Notes and Protocols for the Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive experimental protocol for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid, a key intermediate in the developm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The procedure outlined is based on the Williamson ether synthesis, a robust and widely used method for the formation of ethers. These application notes are intended to guide researchers through a reliable and reproducible synthesis, purification, and characterization process.

Introduction

2-[(3-bromophenyl)methoxy]benzoic acid and its derivatives are of significant interest in medicinal chemistry. The presence of the benzoic acid moiety, coupled with a substituted benzyl ether, provides a versatile scaffold for the design of novel therapeutic agents. The bromine atom on the phenyl ring serves as a valuable handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. This protocol details the synthesis of the title compound from commercially available starting materials.

Principle of the Method

The synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid is achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific application, the dianion of salicylic acid (2-hydroxybenzoic acid) is generated in situ using a suitable base. This dianion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-bromobenzyl bromide to form the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberNotes
Salicylic AcidC₇H₆O₃138.1269-72-7Starting material
3-Bromobenzyl bromideC₇H₆Br₂249.93823-78-9Alkylating agent
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Solvent
Hydrochloric Acid (1 M)HCl36.467647-01-0For work-up
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent
Brine (saturated NaCl solution)NaCl58.447647-14-5For washing
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent
EthanolC₂H₅OH46.0764-17-5Recrystallization solvent
Deionized WaterH₂O18.027732-18-5

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.38 g, 10 mmol) and anhydrous potassium carbonate (3.46 g, 25 mmol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add 3-bromobenzyl bromide (2.50 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold deionized water.

    • Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Extraction:

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-[(3-bromophenyl)methoxy]benzoic acid as a white solid.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the final product.

Data Presentation

ParameterValue
Reactants
Salicylic Acid1.38 g (10 mmol)
3-Bromobenzyl bromide2.50 g (10 mmol)
Potassium Carbonate3.46 g (25 mmol)
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)
Solvent Volume50 mL
Temperature80 °C
Reaction Time12 hours
Product
Theoretical Yield3.07 g
AppearanceWhite solid
Melting PointTo be determined experimentally
Spectroscopic Data To be determined experimentally
¹H NMR
¹³C NMR
IR

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization start Salicylic Acid + 3-Bromobenzyl Bromide + K₂CO₃ in DMF reaction Heat to 80°C 12 hours start->reaction Stirring quench Pour into H₂O reaction->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize product Pure 2-[(3-bromophenyl)methoxy]benzoic Acid recrystallize->product characterize Characterization (MP, NMR, IR) product->characterize

Caption: Experimental workflow for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid.

Method

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 2-[(3-bromophenyl)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 2-[(3-bromophenyl)methoxy]benzoic acid as a key starting material in the synthesis of novel and potentially bioactive heterocyclic compounds. The unique structural features of this molecule, namely the benzoic acid moiety and the bromophenyl ether, offer a versatile platform for the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery.

Application Notes

2-[(3-bromophenyl)methoxy]benzoic acid is a valuable building block for the synthesis of fused heterocyclic systems. The presence of the carboxylic acid and the bromo-substituted aromatic ring allows for various intramolecular cyclization strategies, leading to the formation of novel scaffolds. These scaffolds are of significant interest in drug development, particularly in the design of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy.[1][2]

The key structural motif of a dibenzo-fused seven-membered ring, such as a dibenzo[b,f]oxepine, can be accessed through intramolecular cyclization. This core is present in a number of biologically active compounds. The bromine atom on the phenyl ring also serves as a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

One of the most promising applications of heterocycles derived from this precursor is in the development of PARP inhibitors. PARP enzymes are central to the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3]

Proposed Synthetic Pathways and Logical Workflow

The synthesis of novel heterocycles from 2-[(3-bromophenyl)methoxy]benzoic acid can be envisioned through several intramolecular cyclization strategies. A primary proposed pathway involves a palladium-catalyzed intramolecular C-H activation/arylation to form a dibenzo[b,f]oxepin-10(11H)-one. This type of reaction is a powerful tool for the construction of fused ring systems.[4] An alternative pathway could be an oxidative lactonization to form a substituted isobenzofuranone derivative, a reaction that has been demonstrated on similar substrates.[5]

G cluster_0 Synthesis of Dibenzo[b,f]oxepin-10(11H)-one start 2-[(3-bromophenyl)methoxy]benzoic acid reagents Pd(OAc)2, P(o-tol)3, K2CO3, DMF start->reagents reaction Intramolecular C-H Arylation reagents->reaction product 8-Bromo-11H-dibenzo[b,f]oxepin-10-one reaction->product workup Aqueous Workup & Purification product->workup

Caption: Proposed workflow for the synthesis of a dibenzo[b,f]oxepin-10-one derivative.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of novel heterocycles from 2-[(3-bromophenyl)methoxy]benzoic acid. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Protocol 1: Palladium-Catalyzed Intramolecular C-H Arylation for the Synthesis of 8-Bromo-11H-dibenzo[b,f]oxepin-10-one

This protocol is based on established methods for palladium-catalyzed intramolecular direct arylation of benzoic acids.[4]

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-[(3-bromophenyl)methoxy]benzoic acid (1.0 eq.), palladium(II) acetate (0.05 eq.), and tri(o-tolyl)phosphine (0.1 eq.).

  • Add anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous DMF via syringe. The reaction mixture is typically run at a concentration of 0.1 M.

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 8-Bromo-11H-dibenzo[b,f]oxepin-10-one.

Protocol 2: Oxidative Lactonization to 3-(3-Bromophenoxy)isobenzofuran-1(3H)-one

This protocol is adapted from the oxidative lactonization of a structurally similar 2-alkylbenzoic acid.[5]

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid

  • (Diacetoxyiodo)benzene (PIDA) or other suitable oxidant

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-[(3-bromophenyl)methoxy]benzoic acid (1.0 eq.) in anhydrous dichloromethane.

  • Add (diacetoxyiodo)benzene (1.5 eq.) and a catalytic amount of iodine (0.1 eq.).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield 3-(3-Bromophenoxy)isobenzofuran-1(3H)-one.

Data Presentation

Quantitative data from the synthesis should be systematically recorded to allow for comparison and optimization.

Table 1: Reaction Conditions and Yields for the Synthesis of 8-Bromo-11H-dibenzo[b,f]oxepin-10-one

EntryPd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
15 (Pd(OAc)₂)10 (P(o-tol)₃)2.5 (K₂CO₃)DMF12012
2..................
3..................

Table 2: Representative Data for Oxidative Lactonization of a 2-Alkylbenzoic Acid Derivative[5]

Oxidant (eq.)Catalyst (eq.)SolventTemp (°C)Time (h)NMR Yield (%)
QCl (1.3)HBD (0.1)CH₂Cl₂42498
GFA1(PF₆)₂ (1.3)-CH₃CN250.6798

Note: QCl = tetrachloro-o-benzoquinone, HBD = hydrogen-bond donor, GFA1(PF₆)₂ = a bisguanidino benzene derivative.

Signaling Pathway

The synthesized heterocycles, particularly those designed as PARP inhibitors, are intended to interfere with cellular DNA repair mechanisms. The following diagram illustrates the role of PARP in the base excision repair (BER) pathway and the concept of synthetic lethality in BRCA-deficient cancer cells.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber1 Base Excision Repair (BER) parp1->ber1 repair1 DNA Repair & Cell Survival ber1->repair1 ssb2 Single-Strand Break (SSB) parp2 PARP Inhibition ssb2->parp2 parp_inhibitor PARP Inhibitor parp_inhibitor->parp2 dsb Double-Strand Break (DSB) (at replication fork) parp2->dsb hr_deficient Defective Homologous Recombination (HR) dsb->hr_deficient apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis

Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality.

References

Application

Application of 2-[(3-bromophenyl)methoxy]benzoic Acid in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Due to the limited availability of specific data for 2-[(3-bromophenyl)methoxy]benzoic Acid, this document extrapolates potential applications a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific data for 2-[(3-bromophenyl)methoxy]benzoic Acid, this document extrapolates potential applications and protocols from structurally related benzoic acid and benzophenone derivatives. The information provided herein should be considered as a theoretical framework to guide further research.

Introduction

2-[(3-bromophenyl)methoxy]benzoic Acid belongs to the broad class of aryl methoxy benzoic acid derivatives, a scaffold of significant interest in medicinal chemistry. This structural motif, characterized by two aromatic rings linked by a methoxy-benzoic acid core, is present in numerous compounds with diverse biological activities. While specific research on 2-[(3-bromophenyl)methoxy]benzoic Acid is not extensively documented in publicly available literature, its structural similarity to other well-studied benzoic acid and benzophenone derivatives suggests its potential as a lead compound in various therapeutic areas. This document outlines potential applications, hypothetical signaling pathways, and detailed experimental protocols to investigate the pharmacological profile of this compound.

Potential Therapeutic Applications

Based on the activities of related compounds, 2-[(3-bromophenyl)methoxy]benzoic Acid could be investigated for the following applications:

  • Anticancer Agent: Many benzophenone and benzoic acid derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

  • Enzyme Inhibitor: The benzoic acid scaffold is a common feature in various enzyme inhibitors. For instance, derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, as well as acetylcholinesterase and carbonic anhydrase for Alzheimer's disease.[3][4]

  • Anti-inflammatory Agent: Certain benzoate-substituted benzophenones have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[5]

  • Antimicrobial Agent: The benzophenone core is found in natural products with antimicrobial properties.[6]

Data Presentation

The following tables summarize quantitative data for structurally related compounds, providing a reference for potential efficacy ranges that could be expected for 2-[(3-bromophenyl)methoxy]benzoic Acid.

Table 1: Cytotoxic Activity of Benzophenone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 1HL-60 (promyelocytic leukemia)0.48[1]
Compound 1A-549 (lung carcinoma)0.82[1]
Compound 1SMMC-7721 (hepatocarcinoma)0.26[1]
Compound 1SW480 (colorectal adenocarcinoma)0.99[1]
s3HL-60 (promyelocytic leukemia)0.122[1]
s3SMMC-7721 (hepatocarcinoma)0.111[1]

Table 2: Enzyme Inhibitory Activity of Benzoic Acid Derivatives

CompoundTarget EnzymeIC50/Kᵢ (nM)Therapeutic AreaReference
Compound 6fAcetylcholinesterase (AChE)13.62 ± 0.21 (Kᵢ)Alzheimer's Disease[7]
Compound 6eCarbonic Anhydrase II (hCA II)18.78 ± 0.09 (Kᵢ)Alzheimer's Disease[7]
Ester 19bDipeptidyl Peptidase-4 (DPP-4)Low single-digit nMType 2 Diabetes[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the investigation of 2-[(3-bromophenyl)methoxy]benzoic Acid.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2-[(3-bromophenyl)methoxy]benzoic Acid on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2-[(3-bromophenyl)methoxy]benzoic Acid (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 2-[(3-bromophenyl)methoxy]benzoic Acid in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add compound to cells incubate_24h->add_compound prepare_compound Prepare serial dilutions of test compound prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: Enzyme Inhibition Assay (Generic Protocol)

Objective: To determine the inhibitory effect of 2-[(3-bromophenyl)methoxy]benzoic Acid on a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 2-[(3-bromophenyl)methoxy]benzoic Acid (dissolved in DMSO)

  • Positive control inhibitor

  • 96-well plate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare serial dilutions of 2-[(3-bromophenyl)methoxy]benzoic Acid in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Incubate the mixture for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare serial dilutions of inhibitor, enzyme, and substrate start->prepare_reagents mix_components Add buffer, inhibitor, and enzyme to 96-well plate prepare_reagents->mix_components pre_incubate Pre-incubate mix_components->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate monitor_reaction Monitor reaction kinetics in microplate reader add_substrate->monitor_reaction calculate_rates Calculate initial reaction rates monitor_reaction->calculate_rates determine_inhibition Determine % inhibition and IC50 calculate_rates->determine_inhibition end_node End determine_inhibition->end_node

General workflow for an enzyme inhibition assay.

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by 2-[(3-bromophenyl)methoxy]benzoic Acid, based on the activities of related compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-[(3-bromophenyl)methoxy] benzoic Acid Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_TXA2 Prostaglandins, Thromboxane A2 COX1->Prostaglandins_TXA2 Prostaglandins Prostaglandins COX2->Prostaglandins Physiological_Functions Physiological Functions (e.g., platelet aggregation, stomach lining protection) Prostaglandins_TXA2->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Inhibitor 2-[(3-bromophenyl)methoxy] benzoic Acid Inhibitor->COX2 Potential Selective Inhibition

Potential selective inhibition of the COX-2 pathway.

Conclusion

While direct experimental evidence for the biological activity of 2-[(3-bromophenyl)methoxy]benzoic Acid is currently lacking in the public domain, its structural features suggest it is a promising candidate for drug discovery efforts. The application notes and protocols provided here, based on data from analogous compounds, offer a strategic starting point for researchers to explore its therapeutic potential. Further investigation into its anticancer, enzyme inhibitory, and anti-inflammatory properties is warranted to elucidate its specific mechanism of action and to determine its viability as a novel therapeutic agent.

References

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-[(3-bromophenyl)methoxy]benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds and is utilized in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(3-bromophenyl)methoxy]benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds and is utilized in medicinal chemistry as a building block for developing novel therapeutic agents. Its structure, featuring a benzoic acid moiety linked to a brominated phenyl group through an ether linkage, makes it a versatile scaffold for modification. This document provides a detailed protocol for the scale-up synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid, focusing on a robust and reproducible Williamson ether synthesis approach. The protocol is intended for researchers in an industrial or academic setting who require a reliable method for producing this compound in larger quantities.

Experimental Protocols

1. Materials and Methods

Materials:

  • Methyl salicylate (Methyl 2-hydroxybenzoate)

  • 3-Bromobenzyl bromide

  • Potassium carbonate (anhydrous, powdered)

  • Acetone (ACS grade)

  • Methanol (ACS grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

  • Anhydrous sodium sulfate

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Large Buchner funnel and filter flask

  • pH meter

  • Glassware for extraction and purification

  • Column chromatography setup for large-scale purification

2. Synthesis of Methyl 2-[(3-bromophenyl)methoxy]benzoate (Intermediate)

This step involves the O-alkylation of methyl salicylate with 3-bromobenzyl bromide.

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add methyl salicylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone (3 L).

  • Addition of Alkylating Agent: Stir the suspension vigorously. Add a solution of 3-bromobenzyl bromide (1.1 eq) in acetone (500 mL) dropwise to the reaction mixture over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium salts. Wash the solid residue with acetone. Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 2-[(3-bromophenyl)methoxy]benzoate.

3. Hydrolysis to 2-[(3-bromophenyl)methoxy]benzoic Acid (Final Product)

This step involves the saponification of the methyl ester intermediate.

  • Reaction Setup: Dissolve the crude methyl 2-[(3-bromophenyl)methoxy]benzoate in methanol (2 L) in a suitable reaction vessel. Add a solution of sodium hydroxide (3.0 eq) in deionized water (1 L).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation: After the hydrolysis is complete, cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting materials.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

  • Filtration and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry the product under vacuum to yield 2-[(3-bromophenyl)methoxy]benzoic acid.

4. Purification

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethyl acetate and hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

The following table summarizes the expected quantitative data for a representative scale-up synthesis.

ParameterValue
Starting Materials
Methyl Salicylate152.15 g (1.0 mol)
3-Bromobenzyl Bromide274.9 g (1.1 mol)
Potassium Carbonate345.5 g (2.5 mol)
Sodium Hydroxide120 g (3.0 mol)
Reaction Conditions
Etherification TemperatureReflux (Acetone, ~56°C)
Etherification Time12-16 hours
Hydrolysis TemperatureReflux (Methanol/Water, ~65-70°C)
Hydrolysis Time4-6 hours
Product Characterization
Final Product Yield (crude)~270-290 g
Final Product Yield (pure)~245-265 g (80-86% overall yield)
Melting Point145-148 °C
Purity (HPLC) >98% after purification
¹H NMR (400 MHz, DMSO-d₆) δ 12.9 (s, 1H, COOH), 7.8-7.2 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 168.5, 156.2, 140.1, 133.0, 131.8, 131.2, 130.9, 129.5, 128.8, 122.2, 121.5, 115.3, 70.0
Mass Spec (ESI-) m/z 305, 307 [(M-H)⁻]

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis.

Reaction_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product methyl_salicylate Methyl Salicylate intermediate_ester Methyl 2-[(3-bromophenyl)methoxy]benzoate methyl_salicylate->intermediate_ester 1. K₂CO₃, Acetone 2. 3-Bromobenzyl Bromide bromobenzyl_bromide 3-Bromobenzyl Bromide final_product 2-[(3-bromophenyl)methoxy]benzoic Acid intermediate_ester->final_product NaOH, MeOH/H₂O then HCl

Caption: Chemical reaction pathway for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification cluster_step3 Step 3: Purification A Charge reactants: Methyl Salicylate, K₂CO₃, Acetone B Add 3-Bromobenzyl Bromide solution A->B C Reflux for 12-16 hours B->C D Filter and concentrate C->D E Dissolve crude intermediate in MeOH D->E Crude Intermediate F Add NaOH solution and reflux for 4-6 hours E->F G Remove MeOH and wash with Ethyl Acetate F->G H Acidify with HCl to precipitate product G->H I Filter the crude product H->I Crude Product J Wash with cold water and dry I->J K Purify by recrystallization or column chromatography J->K L L K->L Pure Product

Caption: Experimental workflow for the synthesis.

Application

Application Notes and Protocols for the Purification of 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed methodologies for the purification of 2-[(3-bromophenyl)methoxy]benzoic acid, a key intermediate in various synthetic applic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-[(3-bromophenyl)methoxy]benzoic acid, a key intermediate in various synthetic applications. The following protocols for recrystallization, column chromatography, and acid-base extraction are based on established principles for the purification of substituted benzoic acids and are intended to serve as a comprehensive guide.

Purification by Recrystallization

Recrystallization is a primary technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at varying temperatures. For 2-[(3-bromophenyl)methoxy]benzoic acid, a variety of solvent systems can be explored to achieve high purity.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Begin by determining a suitable solvent. The ideal solvent will dissolve the crude 2-[(3-bromophenyl)methoxy]benzoic acid when hot but not at room temperature. Test small amounts of the crude product in various solvents listed in Table 1.

  • Dissolution: Place the crude 2-[(3-bromophenyl)methoxy]benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Experimental Protocol: Two-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be identified.

  • Solvent Pair Selection: Choose a solvent pair where 2-[(3-bromophenyl)methoxy]benzoic acid is soluble in the first solvent ("solvent A") and insoluble in the second solvent ("solvent B"). The two solvents must be miscible. Common pairs are listed in Table 1.

  • Dissolution: Dissolve the crude compound in a minimum amount of hot "solvent A".

  • Addition of Second Solvent: While the solution is still hot, add "solvent B" dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of hot "solvent A" until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Data Presentation: Recrystallization Solvents
Solvent System "Solvent A" (Soluble) "Solvent B" (Insoluble) Notes
Aqueous EthanolEthanolWaterA common and effective system for many organic acids.[1]
Ethyl Acetate / HexaneEthyl AcetateHexaneGood for compounds with intermediate polarity.
Acetone / WaterAcetoneWaterAnother versatile polar/non-polar combination.[2]
Toluene / HexaneTolueneHexaneSuitable for less polar compounds.
Glacial Acetic AcidAcetic AcidWaterCan be effective but may be difficult to remove residual acetic acid.[1]

Table 1: Potential solvent systems for the recrystallization of 2-[(3-bromophenyl)methoxy]benzoic acid.

Workflow for Recrystallization

G cluster_0 Recrystallization Workflow start Crude 2-[(3-bromophenyl)methoxy]benzoic Acid dissolve Dissolve in minimum hot solvent start->dissolve charcoal Add activated charcoal (optional) dissolve->charcoal hot_filter Hot gravity filtration dissolve->hot_filter if no charcoal charcoal->hot_filter cool Cool to induce crystallization hot_filter->cool vacuum_filter Vacuum filtration to isolate crystals cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of 2-[(3-bromophenyl)methoxy]benzoic Acid by recrystallization.

Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Protocol: Column Chromatography
  • TLC Analysis: Before running a column, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). Test various solvent systems, typically mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[3] To mitigate "tailing" of the acidic compound, a small amount (0.5-1%) of acetic acid can be added to the eluent.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 2-[(3-bromophenyl)methoxy]benzoic acid in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-[(3-bromophenyl)methoxy]benzoic acid.

Data Presentation: Mobile Phase Systems for Chromatography
Stationary Phase Mobile Phase System (v/v) Notes
Silica Gel 60Hexane / Ethyl Acetate (Gradient)A standard choice for compounds of intermediate polarity.
Silica Gel 60Dichloromethane / Methanol (Gradient)For more polar compounds or when hexane/ethyl acetate is ineffective.
Silica Gel 60Toluene / Ethyl Acetate (Gradient)An alternative non-polar/polar system.
Silica Gel 60Hexane / Ethyl Acetate + 0.5% Acetic AcidThe addition of acid can improve peak shape and reduce tailing.[4]

Table 2: Recommended mobile phase systems for the column chromatography of 2-[(3-bromophenyl)methoxy]benzoic acid.

Workflow for Column Chromatography

G cluster_1 Column Chromatography Workflow start Crude Product tlc TLC analysis to determine mobile phase start->tlc pack Pack silica gel column tlc->pack load Load sample onto column pack->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that can be used as a preliminary purification step to separate acidic compounds from neutral and basic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-[(3-bromophenyl)methoxy]benzoic acid in an organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous extracts. The organic layer, containing any neutral or basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid, dropwise with stirring until the solution becomes acidic (pH ~2). The purified 2-[(3-bromophenyl)methoxy]benzoic acid will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.

Logical Relationship for Acid-Base Extraction

G cluster_2 Acid-Base Extraction Logic start Crude Product in Organic Solvent extract Extract with aq. NaHCO₃ start->extract aqueous Aqueous Layer (Sodium Benzoate Salt) extract->aqueous organic Organic Layer (Neutral/Basic Impurities) extract->organic acidify Acidify aqueous layer with HCl aqueous->acidify precipitate Precipitated Pure Acid acidify->precipitate filtrate Isolate by Filtration precipitate->filtrate end Pure Product filtrate->end

Caption: Logical workflow for acid-base extraction purification.

References

Method

analytical techniques for characterizing 2-[(3-bromophenyl)methoxy]benzoic Acid

Application Notes: Characterization of 2-[(3-bromophenyl)methoxy]benzoic Acid For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical tec...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Characterization of 2-[(3-bromophenyl)methoxy]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-[(3-bromophenyl)methoxy]benzoic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines generalized protocols and predicted data based on structurally similar compounds. These methodologies are intended to serve as a foundational guide for researchers to develop and validate specific analytical methods for this molecule.

Physicochemical Properties

A summary of the key chemical and physical properties of 2-[(3-bromophenyl)methoxy]benzoic acid is presented below. Experimental determination of these properties is recommended for full characterization.

PropertyPredicted/Expected ValueSource/Basis
Molecular Formula C₁₄H₁₁BrO₃PubChem[1]
Molecular Weight 307.14 g/mol PubChem[1]
Appearance White to off-white crystalline solidGeneral observation for similar benzoic acid derivatives
Melting Point Not available. Requires experimental determination.N/A
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO, and DMF.Based on the properties of substituted benzoic acids.
pKa ~4Estimated based on the pKa of benzoic acid and electronic effects of substituents.
Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 2-[(3-bromophenyl)methoxy]benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR will provide information on the number and environment of the aromatic and methylene protons. The carbon NMR will identify all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the C-O ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound and for quantifying it in various matrices. A reversed-phase HPLC method with UV detection is typically suitable for this type of aromatic carboxylic acid.

Experimental Protocols

The following are detailed, generalized protocols for the analytical characterization of 2-[(3-bromophenyl)methoxy]benzoic acid. These protocols are based on standard methods for similar compounds and should be optimized for specific instrumentation and sample requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Accurately weigh 5-10 mg of 2-[(3-bromophenyl)methoxy]benzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.

Predicted ¹H NMR Data (in CDCl₃):

  • ~10.5-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~6.9-8.2 ppm (multiplets, 8H): Aromatic protons.

  • ~5.2 ppm (singlet, 2H): Methylene protons (-OCH₂-).

Predicted ¹³C NMR Data (in CDCl₃):

  • ~170 ppm: Carboxylic acid carbonyl carbon.

  • ~110-160 ppm: Aromatic and ether-linked carbons.

  • ~70 ppm: Methylene carbon (-OCH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid (1-2 mg)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Protocol (using ATR):

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment
3300-2500 Broad O-H stretch (carboxylic acid dimer)
~3050 Medium Aromatic C-H stretch
~2950 Weak Aliphatic C-H stretch (methylene)
1710-1680 Strong C=O stretch (carboxylic acid)
1600-1450 Medium-Strong Aromatic C=C stretches
~1250 Strong C-O stretch (ether and carboxylic acid)
~1100 Medium C-O stretch (ether)

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid sample

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

  • Suitable solvent (e.g., methanol or acetonitrile)

Protocol (using ESI-MS):

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

  • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to obtain the exact mass.

Expected Mass Spectrometry Data:

  • Molecular Ion [M]⁺˙ or [M-H]⁻: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

  • [M-H]⁻ (Negative Ion Mode): m/z ≈ 305.98

  • [M+H]⁺ (Positive Ion Mode): m/z ≈ 307.99

  • [M+Na]⁺ (Positive Ion Mode): m/z ≈ 329.97

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC grade acid (e.g., formic acid or phosphoric acid)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio will need to be optimized. A gradient elution may be necessary.

  • Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard of 2-[(3-bromophenyl)methoxy]benzoic acid in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a more optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Inject the standard and sample solutions and record the chromatograms.

  • Calculate the purity of the sample by the area percentage method.

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis and Characterization Sample 2-[(3-bromophenyl)methoxy]benzoic Acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS/HRMS) Sample->MS HPLC HPLC-UV Sample->HPLC Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Molecular_Weight Molecular Weight & Formula Confirmation MS->Molecular_Weight Purity Purity Assessment HPLC->Purity Final_Characterization Complete Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization Purity->Final_Characterization hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Prepare Mobile Phase HPLC_System HPLC System Setup (Column, Detector, Flow Rate) Mobile_Phase->HPLC_System Standard_Sol Prepare Standard Solution Injection Inject Standard & Sample Standard_Sol->Injection Sample_Sol Prepare Sample Solution Sample_Sol->Injection HPLC_System->Injection Chromatogram Record Chromatograms Injection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calc Calculate % Purity (Area Percent Method) Peak_Integration->Purity_Calc Report Generate Report Purity_Calc->Report

References

Application

Application Notes and Protocols: Leveraging 2-[(3-bromophenyl)methoxy]benzoic Acid in the Development of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the strategic use of 2-[(3-bromophenyl)methoxy]benzoic acid and its structural analogs in the de...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 2-[(3-bromophenyl)methoxy]benzoic acid and its structural analogs in the design and synthesis of potent kinase inhibitors. The protocols outlined herein are based on established methodologies for developing targeted therapies against various kinases implicated in cancer and other diseases.

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a well-established driver of numerous pathologies, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a cornerstone of modern precision medicine. The 2-[(3-bromophenyl)methoxy]benzoic acid scaffold represents a valuable starting point for the synthesis of such inhibitors. The bromophenyl moiety offers a versatile handle for chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This document details the application of this and structurally related benzoic acid derivatives in the development of inhibitors for key kinase targets such as Casein Kinase 2 (CK2), Aurora A kinase, and Epidermal Growth Factor Receptor (EGFR).

Data Presentation: Inhibitory Activity of Structurally Related Benzoic Acid Derivatives

The following table summarizes the inhibitory activities of various kinase inhibitors derived from or structurally related to the 2-[(3-bromophenyl)methoxy]benzoic acid scaffold. This data highlights the potential of this chemical class against different kinase targets.

Compound ClassTarget Kinase(s)Key Compound ExampleIC50 (µM)Assay TypeReference
4-(thiazol-5-yl)benzoic acid derivativesCK2α, CK2α'Analog with 2-methoxy-benzyloxy at the 3-position of the benzoic acidCK2α: 0.014-0.016CK2α': 0.0088-0.014Biochemical Assay
Quinazoline-based derivativesAurora A2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid168.78Cell-based Assay
4H-benzo[h]chromene derivativesEGFRWT, EGFRT790M2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWT: 3.27EGFRT790M: 1.92Biochemical Assay[1]
2,6-disubstituted pyrazinesCSNK2A, PIM34-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivativesVaries by derivative (nM to µM range)NanoBRET Assay

Experimental Protocols

Protocol 1: General Synthesis of Kinase Inhibitors via Suzuki Coupling

This protocol describes a general method for the derivatization of the bromophenyl moiety of a benzoic acid precursor via a Suzuki coupling reaction, a common strategy for elaborating such scaffolds.

Materials:

  • 2-[(3-bromophenyl)methoxy]benzoic acid derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the 2-[(3-bromophenyl)methoxy]benzoic acid derivative, the desired boronic acid (1.2 equivalents), and the palladium catalyst (0.05 equivalents) in the solvent mixture.

  • Add an aqueous solution of the base (2.0 equivalents).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In the wells of a 384-well plate, add the kinase assay buffer.

  • Add the diluted inhibitor or DMSO (for vehicle control) to the respective wells.

  • Add the recombinant kinase to all wells except for the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a kinase inhibitor on the cell cycle progression of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound or DMSO (vehicle control) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Inhibitor_MOA cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Target_Kinase Target Kinase (e.g., Aurora A, CK2) Receptor_Tyrosine_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cell_Proliferation Cell Proliferation Downstream_Substrate->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Substrate->Apoptosis_Inhibition Inhibitor Benzoic Acid-based Kinase Inhibitor Inhibitor->Target_Kinase Inhibition

Caption: General mechanism of action for a kinase inhibitor.

Experimental_Workflow Start Start: Design & Synthesis of Benzoic Acid Derivatives Biochemical_Screening In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Screening Cell_Based_Assays Cell-based Assays (e.g., Proliferation, Cell Cycle) Biochemical_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Workflow for kinase inhibitor drug discovery.

Suzuki_Coupling Starting_Material 2-[(3-bromophenyl)methoxy] benzoic acid derivative Reaction Suzuki Coupling (Pd catalyst, Base) Starting_Material->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Product Derivatized Kinase Inhibitor Scaffold Reaction->Product

Caption: Suzuki coupling for inhibitor diversification.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

Welcome to the technical support center for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the chall...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with this synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid via the Williamson ether synthesis, which is the reaction between a salt of salicylic acid and 3-bromobenzyl halide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of salicylic acid: The phenolic hydroxyl group of salicylic acid must be deprotonated to form the nucleophilic phenoxide.- Ensure a sufficiently strong base is used (e.g., NaOH, KOH, K₂CO₃).[1] - Use at least two equivalents of base to deprotonate both the carboxylic acid and the phenolic hydroxyl group. - Consider using a stronger base like sodium hydride (NaH) if weaker bases are ineffective.[1]
Poor quality of reagents: Impurities in starting materials or solvents can inhibit the reaction.- Use high-purity, dry solvents (e.g., anhydrous DMF, acetone).[2] - Ensure the 3-bromobenzyl bromide is not degraded.
Reaction temperature is too low: The reaction rate may be too slow at lower temperatures.- Gently heat the reaction mixture. A typical temperature range is 60-80 °C.[2]
Presence of a Significant Amount of Unreacted Salicylic Acid Insufficient alkylating agent: Not enough 3-bromobenzyl bromide was used to react with all the salicylic acid dianion.- Use a slight excess (1.1-1.2 equivalents) of 3-bromobenzyl bromide.
Short reaction time: The reaction may not have been allowed to proceed to completion.- Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
Formation of Side Products (e.g., C-alkylation) Ambident nature of the phenoxide nucleophile: The phenoxide can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2]- The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1]
Elimination reaction of the alkyl halide: The base can promote the E2 elimination of HBr from 3-bromobenzyl bromide.- Use a non-nucleophilic base or carefully control the reaction temperature to minimize elimination.[2]
Difficulty in Product Purification Similar polarity of product and impurities: Unreacted starting materials or side products may have similar solubility and chromatographic behavior to the desired product.- Recrystallization: This is an effective method for purifying benzoic acid derivatives.[3][4][5][6] A suitable solvent system might be an alcohol/water or ether/hexane mixture. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of hexane and ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated, can be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid?

A1: The synthesis is typically achieved through a Williamson ether synthesis, which follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the dianion of salicylic acid acts as a nucleophile and attacks the benzylic carbon of 3-bromobenzyl bromide, displacing the bromide leaving group to form the ether linkage.[2]

Q2: Which base is most suitable for this reaction?

A2: For the synthesis of aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used.[1] Since salicylic acid has two acidic protons (from the carboxylic acid and the phenol), at least two equivalents of the base are required. For complete deprotonation, stronger bases like sodium hydride (NaH) can also be employed.[1]

Q3: What are the key reaction conditions to optimize for better yield?

A3: Key conditions to optimize include the choice of base and solvent, reaction temperature, and reaction time. Using a polar aprotic solvent like DMF can facilitate the SN2 reaction.[2] The temperature should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions like elimination. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting materials (salicylic acid and 3-bromobenzyl bromide) and the product will have different Rf values, allowing you to track the disappearance of reactants and the appearance of the product.

Q5: What is the expected major byproduct and how can I minimize its formation?

A5: A potential major byproduct is the C-alkylated product, where the benzyl group attaches to the aromatic ring of salicylic acid instead of the phenolic oxygen.[2] Using polar aprotic solvents and controlling the reaction temperature can help to favor O-alkylation. Another possible side reaction is the formation of a diester if the carboxylate attacks the benzyl bromide.

Experimental Protocol

The following is a representative protocol for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid, adapted from analogous procedures for the O-alkylation of hydroxybenzoic acids.[2]

Materials:

  • Salicylic acid

  • 3-Bromobenzyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 3-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.[2]

  • After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the O-alkylation of hydroxybenzoic acids, which can be used as a starting point for optimizing the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid.

ParameterCondition 1Condition 2
Base K₂CO₃NaOH
Solvent DMFAcetone
Temperature 60 °CReflux
Reaction Time 3 hours6-8 hours
Typical Yield 85% (for analogous reactions)[2]Variable

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid Salicylic_acid Salicylic Acid intermediate Salicylate Dianion Salicylic_acid->intermediate + Base Bromobenzyl_bromide 3-Bromobenzyl Bromide Product 2-[(3-bromophenyl)methoxy]benzoic Acid Bromobenzyl_bromide->Product + Solvent, Heat Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) intermediate->Product Experimental_Workflow General Experimental Workflow start Start reactants Combine Salicylic Acid, Base, and Solvent start->reactants add_alkyl_halide Add 3-Bromobenzyl Bromide reactants->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End characterization->end Troubleshooting_Logic Troubleshooting Decision Tree start Low Yield? check_base Check Base Strength and Stoichiometry start->check_base Yes side_products Side Products Observed? start->side_products No check_reagents Verify Reagent Purity check_base->check_reagents increase_temp_time Increase Temperature/Reaction Time check_reagents->increase_temp_time success Successful Synthesis increase_temp_time->success change_solvent Change to Polar Aprotic Solvent side_products->change_solvent Yes purification_issue Purification Difficulty? side_products->purification_issue No optimize_temp Optimize Temperature change_solvent->optimize_temp optimize_temp->success recrystallize Recrystallize with Different Solvents purification_issue->recrystallize Yes purification_issue->success No column_chromatography Perform Column Chromatography recrystallize->column_chromatography column_chromatography->success

References

Optimization

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Williamson ether synthesis for preparing aryl ethers....

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the Williamson ether synthesis for preparing aryl ethers.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is the yield of my aryl ether unexpectedly low?

Low yields in the Williamson ether synthesis of aryl ethers can stem from several competing side reactions and suboptimal conditions. The primary culprits are often elimination reactions of the alkyl halide and C-alkylation of the phenoxide nucleophile.[1][2] Incomplete deprotonation of the starting phenol, steric hindrance, or unsuitable reaction conditions (solvent, temperature) can also significantly reduce yield.[2] Typical laboratory yields range from 50-95%, but achieving the higher end of this range requires careful optimization.[1][3]

Question 2: My reaction is producing a significant amount of an alkene byproduct. How can I prevent this?

The formation of an alkene is a classic side reaction where the phenoxide acts as a base rather than a nucleophile, promoting an E2 elimination reaction with the alkyl halide.[1][2] This is particularly problematic under the following conditions:

  • Use of Secondary or Tertiary Alkyl Halides: These substrates are highly prone to elimination. The Williamson synthesis works best with primary alkyl halides and methyl halides.[4][5]

  • Sterically Hindered Phenoxides: Bulky groups on the phenoxide can make it a stronger base and hinder its ability to act as a nucleophile.[2][6]

  • High Temperatures: Higher reaction temperatures tend to favor the E2 elimination pathway over the desired SN2 substitution.[2]

Troubleshooting Steps:

  • Select the Right Alkyl Halide: Whenever possible, use a primary alkyl halide or a methyl halide.[2][5] For example, to synthesize anisole (methyl phenyl ether), reacting sodium phenoxide with methyl iodide is far more effective than reacting sodium methoxide with bromobenzene.[4]

  • Control the Temperature: Running the reaction at a lower temperature can favor the SN2 reaction. Typical temperatures range from 50 to 100 °C.[1]

  • Choose a Less Hindered Reagent: If synthesizing an asymmetrical ether, design the synthesis so that the less sterically hindered partner is the alkyl halide.[2][7]

Question 3: I am observing C-alkylation on the aromatic ring instead of the desired O-alkylation. What causes this and how can I fix it?

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation, typically at the ortho or para position) to form a substituted phenol.[1][8] The reaction pathway is highly dependent on the reaction conditions.

Factors Favoring Undesired C-Alkylation:

  • Solvent Choice: Protic solvents and apolar solvents can slow the desired reaction rate by solvating the nucleophile, potentially increasing C-alkylation.[1]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction site.

Troubleshooting Steps:

  • Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[1][2][8] These solvents effectively solvate the cation, leaving a "naked" and highly reactive phenoxide anion that preferentially attacks via the oxygen.[2]

  • Select an Appropriate Base/Counter-ion: For the synthesis of aryl ethers, bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often used.[8][9]

Question 4: Why is my reaction between an aryl halide and an alkoxide not working?

This is a common pitfall. The Williamson ether synthesis is an SN2 reaction, which requires a backside attack by the nucleophile. This type of attack is impossible on the sp2-hybridized carbon of an aryl halide due to the steric hindrance of the benzene ring and electron repulsion.[4][5][10] Therefore, aryl halides are generally unreactive as substrates in standard Williamson ether synthesis conditions.[10][11]

The Correct Approach: To synthesize an aryl ether, the roles must be reversed: use a phenoxide (from a phenol) as the nucleophile and an alkyl halide as the substrate.[4]

For diaryl ethers or cases where an activated aryl halide is used, alternative methods like the Ullmann condensation (which uses a copper catalyst) or palladium-catalyzed Buchwald-Hartwig coupling are more appropriate.[8][12]

Quantitative Data Summary

The choice of reaction parameters critically influences the yield and selectivity of aryl ether synthesis. The following table summarizes the impact of different bases and solvents on reaction outcomes.

ReactantsBaseSolventTemperature (°C)Time (h)Yield of Aryl EtherSide Products Noted
Phenol + Alkyl Halide (Primary)NaHTHFRT - Reflux1 - 8Good to ExcellentMinimal
Phenol + Alkyl Halide (Primary)K₂CO₃, Cs₂CO₃DMF, Acetonitrile50 - 1001 - 8Good to ExcellentPotential for C-alkylation
Phenol + Alkyl Halide (Secondary)K₂CO₃DMF50 - 1002 - 12Low to ModerateSignificant E2 Elimination
tert-Butanol + Phenyl HalideNaHTHFReflux> 24No ReactionN/A
Phenol + Alkyl Halide (Primary)Phase Transfer Catalyst (e.g., TBAB)Dichloromethane/H₂ORT1 - 4HighMinimal

Data compiled from principles described in multiple sources.[1][2][3][8]

Key Experimental Protocol

Protocol: Synthesis of Anisole (Methyl Phenyl Ether)

This protocol details a standard laboratory procedure for the synthesis of anisole from phenol and methyl iodide using potassium carbonate as the base in a polar aprotic solvent.

Materials:

  • Phenol

  • Methyl Iodide (CH₃I)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 40 mL of anhydrous acetone.

  • Addition of Alkylating Agent: While stirring the suspension, add methyl iodide (1.1 eq.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C for acetone). Continue stirring under reflux for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of phenol), allow the mixture to cool to room temperature. Filter the solid K₂CO₃ and potassium iodide byproduct and wash the solid with a small amount of acetone.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of diethyl ether and wash the organic layer sequentially with 10% NaOH solution (2 x 30 mL) to remove any unreacted phenol, water (1 x 30 mL), and finally with saturated brine solution (1 x 30 mL).

  • Drying and Evaporation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by simple distillation to yield pure anisole.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Williamson synthesis of aryl ethers.

G Troubleshooting Williamson Aryl Ether Synthesis start Low or No Yield of Aryl Ether check_sm Starting Materials Detected? start->check_sm check_bp Byproducts Detected? start->check_bp sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No bp_yes Yes check_bp->bp_yes Yes cause_reactivity 1. Incomplete Deprotonation 2. Low Reactivity (e.g., Aryl Halide) 3. Insufficient Reaction Time/Temp sm_yes->cause_reactivity Potential Cause success Check Workup & Purification Steps sm_no->success Reaction likely worked, check purification sol_reactivity 1. Use stronger base (e.g., NaH) 2. Use Phenoxide + Alkyl Halide 3. Increase time/temp cautiously cause_reactivity->sol_reactivity Solution identify_bp Alkene or C-Alkylated Phenol? bp_yes->identify_bp Identify Byproduct cause_alkene E2 Elimination Competes with SN2 identify_bp->cause_alkene Alkene cause_c_alk Ambident Nucleophile Reacts at Ring identify_bp->cause_c_alk C-Alkylated Phenol sol_alkene 1. Use Primary Alkyl Halide 2. Lower Reaction Temperature 3. Use Less Hindered Base cause_alkene->sol_alkene Solution sol_c_alk 1. Use Polar Aprotic Solvent (DMF, DMSO) 2. Change Counter-ion (e.g., K+, Cs+) cause_c_alk->sol_c_alk Solution

Caption: A flowchart for diagnosing and solving common synthesis problems.

Competing Reaction Pathways

This diagram illustrates the desired O-alkylation pathway in competition with the major side reactions.

G Competing Pathways in Aryl Ether Synthesis cluster_conditions Influencing Conditions reactants Phenoxide (ArO⁻) + Alkyl Halide (R-X) o_alk O-Alkylation Product (Aryl Ether, Ar-O-R) reactants->o_alk SN2 (Desired) c_alk C-Alkylation Product (Alkyl Phenol) reactants->c_alk Side Reaction (Electrophilic Attack on Ring) elim Elimination Product (Alkene) reactants->elim E2 (Side Reaction) cond_o Favored by: - Primary R-X - Polar Aprotic Solvent cond_c Favored by: - Protic Solvents cond_e Favored by: - Secondary/Tertiary R-X - High Temperature - Steric Hindrance

Caption: The desired SN2 pathway versus competing side reactions.

References

Troubleshooting

Technical Support Center: Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-[(3-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-[(3-bromophenyl)methoxy]benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid?

The synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid is typically achieved through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this case, the phenoxide of 2-hydroxybenzoic acid (salicylic acid) acts as a nucleophile, attacking the benzylic carbon of 3-bromobenzyl bromide and displacing the bromide leaving group.[1]

Q2: What are the common side reactions that can lower the yield of my synthesis?

The primary side reactions in this synthesis include:

  • E2 Elimination: The alkoxide can act as a base, leading to the elimination of HBr from the alkyl halide, especially at higher temperatures.[2][3]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the carbon atoms of the aromatic ring). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of byproducts.

  • Reaction with the Carboxylic Acid Group: The basic conditions required for the Williamson ether synthesis can deprotonate the carboxylic acid group of salicylic acid. While this does not directly compete with the etherification, it consumes the base and can affect the overall reaction efficiency.

Q3: How can I purify the final product, 2-[(3-bromophenyl)methoxy]benzoic acid?

Common purification methods for this compound include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[4] A suitable solvent system, such as aqueous ethanol or a mixture of toluene and heptane, can be used.[5] Treatment with activated charcoal can help remove colored impurities.[5]

  • Column Chromatography: For separating the desired product from closely related impurities, silica gel column chromatography is a standard technique.[6]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete deprotonation of 2-hydroxybenzoic acid.Use a sufficiently strong base (e.g., NaH, KH) or an appropriate excess of a weaker base (e.g., K₂CO₃) to ensure complete formation of the phenoxide.
Side reactions (E2 elimination, C-alkylation).Optimize reaction temperature; lower temperatures generally favor the SN2 reaction over E2 elimination. Use a polar aprotic solvent like DMF or acetonitrile to promote the desired SN2 pathway.[7]
Moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the base and hinder the reaction.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately.
Poor quality of reagents.Use high-purity starting materials and reagents.
Formation of Multiple Products/Byproducts Suboptimal reaction conditions.Re-evaluate the choice of base, solvent, and temperature. A milder base and lower temperature might reduce byproduct formation.
C-alkylation is occurring.The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.
Difficulty in Product Isolation/Purification Product is not precipitating.If acidifying to precipitate the product, ensure the pH is sufficiently low. Cooling the solution in an ice bath can aid precipitation.
Oily product obtained after workup.This may indicate the presence of impurities. Attempt to purify by column chromatography before recrystallization.

Experimental Protocols

Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid via Williamson Ether Synthesis

This protocol is adapted from a similar synthesis of 2-(benzyloxy)-5-chlorobenzoic acid.[1]

Materials:

  • 2-hydroxybenzoic acid (salicylic acid)

  • 3-bromobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.

  • Add 3-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary

ParameterRecommended ConditionReference/Rationale
Starting Materials 2-hydroxybenzoic acid, 3-bromobenzyl bromideStandard reagents for Williamson ether synthesis.
Base Anhydrous K₂CO₃ (2-3 eq) or NaH (1.1 eq)K₂CO₃ is a common and effective base for this reaction.[1] NaH is a stronger, non-nucleophilic base that can also be used.[7]
Solvent N,N-dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents facilitate the SN2 mechanism.[7]
Reaction Temperature 50-80°CA moderate temperature is generally sufficient to drive the reaction without promoting significant side reactions.[7] A temperature of 60°C has been shown to be effective in a similar synthesis.[1]
Reaction Time 1-8 hoursThe reaction time will depend on the specific substrates and conditions. Monitoring by TLC is recommended.[7] A time of 3 hours was effective in a related synthesis.[1]

Visualizations

experimental_workflow Experimental Workflow for 2-[(3-bromophenyl)methoxy]benzoic Acid Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification dissolve 1. Dissolve 2-hydroxybenzoic acid in anhydrous DMF add_base 2. Add anhydrous K2CO3 dissolve->add_base stir_phenoxide 3. Stir for 30 min to form phenoxide add_base->stir_phenoxide add_alkyl_halide 4. Add 3-bromobenzyl bromide stir_phenoxide->add_alkyl_halide heat 5. Heat to 60°C for 3-5 hours add_alkyl_halide->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to room temperature monitor->cool precipitate 8. Precipitate with water and HCl cool->precipitate extract 9. Extract with ethyl acetate precipitate->extract wash_dry 10. Wash with brine and dry extract->wash_dry purify 11. Purify by recrystallization wash_dry->purify

Caption: Workflow for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed check_base Is the base strong enough and used in sufficient excess? low_yield->check_base check_conditions Are the reaction conditions (temperature, solvent) optimal? low_yield->check_conditions check_reagents Are the reagents and solvent anhydrous? low_yield->check_reagents increase_base Use a stronger base (NaH) or increase the excess of K2CO3. check_base->increase_base No optimize_temp_solvent Lower temperature to favor SN2. Use a polar aprotic solvent (DMF, MeCN). check_conditions->optimize_temp_solvent No dry_reagents Thoroughly dry glassware and use anhydrous solvents. check_reagents->dry_reagents No

Caption: Logic diagram for troubleshooting low reaction yield.

References

Optimization

Technical Support Center: Purification of Brominated Organic Compounds

Welcome to the Technical Support Center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my crude brominated compound?

A1: Typical impurities can include unreacted starting materials, excess brominating agent (e.g., elemental bromine or N-bromosuccinimide), poly-brominated side products, and isomers. If NBS is used, succinimide will be a byproduct.[1] Additionally, acidic impurities like hydrogen bromide (HBr) may be present.[2]

Q2: My brominated compound appears as a yellow or brown oil/solid. What is the cause of the color?

A2: The coloration is often due to the presence of residual elemental bromine (Br₂), which has a characteristic reddish-brown color.[3] This can be removed by quenching the reaction mixture.

Q3: How can I remove residual bromine from my reaction mixture before purification?

A3: Excess bromine can be effectively quenched and removed by washing the reaction mixture with an aqueous solution of a reducing agent. Common choices include 10% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[4][5] The disappearance of the bromine color indicates the quench is complete.[1]

Q4: My brominated compound seems to be decomposing during column chromatography on silica gel. What can I do?

A4: Some brominated compounds, particularly those that are sensitive to acid, can decompose on standard silica gel.[6] To mitigate this, you can neutralize the silica gel by pre-treating it with a base like triethylamine (TEA).[6] Alternatively, using a different stationary phase like neutral alumina or florisil can be a solution.[7]

Q5: I am having trouble separating constitutional isomers of my brominated aromatic compound. What strategies can I employ?

A5: Separating isomers can be challenging due to their similar physical properties. For column chromatography, optimizing the solvent system is crucial. A less polar solvent system will generally increase the separation between spots on a TLC plate, leading to better separation on the column.[8] Using a longer column or smaller particle size silica gel can also enhance resolution.[9][10] For solid compounds, fractional recrystallization from a carefully selected solvent system can sometimes effectively separate isomers.

Q6: What is dehalogenation, and how can I prevent it during purification?

A6: Dehalogenation is the removal of a halogen atom from a molecule.[11] For aryl bromides, this can occur under certain reductive conditions, such as catalytic hydrogenation.[12][13] To prevent this, avoid using reducing agents like Pd/C with a hydrogen source during the purification steps if the bromine atom needs to be retained.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling Out Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent. The compound may be too soluble in the chosen solvent.Use a lower boiling point solvent or a solvent system where the compound is less soluble. Try adding a co-solvent (anti-solvent) in which the compound is insoluble.
No Crystals Form Upon Cooling Too much solvent was used, and the solution is not saturated. The cooling process is too rapid.Boil off some of the solvent to concentrate the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.[14]
Low Recovery of Purified Product The compound is too soluble in the cold recrystallization solvent. The crystals were washed with a solvent that was not cold.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[15]
Product is Still Impure After Recrystallization The chosen solvent did not effectively differentiate between the product and the impurity (i.e., the impurity co-crystallized).Select a different solvent or solvent system where the impurity has significantly higher solubility than the product, even at low temperatures.[16]
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compounds The solvent system (eluent) is too polar. The column was not packed properly, leading to channeling.Use a less polar eluent to achieve a target Rf value of 0.2-0.3 for the desired compound on TLC.[17] Ensure the column is packed evenly without air bubbles or gaps.[10]
Compound is "Stuck" on the Column The eluent is not polar enough to move the compound. The compound may be decomposing on the silica gel.Gradually increase the polarity of the eluent (gradient elution).[17] Test the compound's stability on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica.[7]
Cracks Forming in the Silica Gel Bed The column ran dry at some point. The heat of adsorption of the solvent caused thermal stress.Never let the solvent level drop below the top of the silica gel. Pack the column using a slurry method and allow it to equilibrate before loading the sample.
Product Elutes with a Tailing Peak The sample was overloaded on the column. The compound is interacting too strongly with acidic sites on the silica.Use a larger column or load less sample. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.[8]

Data Presentation

Table 1: Solubility of Selected Brominated Compounds in Common Organic Solvents

CompoundSolventSolubilityTemperature (°C)
N-BromosuccinimideWater14.7 g/100 mL25
4-BromooctaneHexaneSoluble25
4-BromooctaneEthanolSoluble25
4-BromooctaneWaterVery low solubility25
BromineWater3.58 g/100 g20
BromineCarbon TetrachlorideSoluble20
BromineDiethyl EtherVery Soluble20
BromineChloroformVery Soluble20

Note: This table provides a general overview. Solubility can be significantly affected by the specific structure of the compound and the presence of other functional groups.[18][19]

Experimental Protocols

Protocol 1: Quenching and Work-up to Remove Excess Bromine
  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Quench the Reaction: Slowly add the sodium thiosulfate solution dropwise to the stirred reaction mixture. Continue adding until the reddish-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-immiscible solvent, two layers will form. Separate the aqueous and organic layers.

  • Wash the Organic Layer: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization of an Impure Solid Brominated Compound
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator to remove the last traces of solvent.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent (solvent system) that gives the desired compound an Rf value of approximately 0.2-0.3.[17]

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Fill the column with silica gel (slurry packing with the eluent is often preferred). Add another layer of sand on top of the silica gel.

  • Column Equilibration: Run the eluent through the column until the silica gel is fully saturated and equilibrated. Do not let the column run dry.[20]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

G Troubleshooting Workflow for Impure Brominated Product start Crude Brominated Product check_color Is the product colored (yellow/brown)? start->check_color quench Quench with Na2S2O3 solution check_color->quench Yes check_state Is the product a solid? check_color->check_state No workup Aqueous Workup quench->workup workup->check_state recrystallize Recrystallization check_state->recrystallize Yes column Column Chromatography check_state->column No check_purity_recryst Check Purity (TLC, NMR, etc.) recrystallize->check_purity_recryst check_purity_column Check Purity (TLC, NMR, etc.) column->check_purity_column pure_product Pure Product check_purity_recryst->column Impure check_purity_recryst->pure_product Pure check_purity_column->recrystallize Impure (if solid) check_purity_column->pure_product Pure

Caption: Troubleshooting workflow for purifying a crude brominated product.

G Experimental Workflow for Flash Column Chromatography start Crude Product tlc 1. Select Eluent via TLC (Rf ≈ 0.2-0.3) start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample onto Column pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate to Yield Pure Product combine->concentrate end Purified Compound concentrate->end

Caption: Step-by-step workflow for flash column chromatography.

G Decision Tree for Purification Method Selection start Crude Brominated Compound is_solid Is the compound a solid at room temp? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Liquid/Oil) recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->column_chromatography No distillation Consider Distillation (if liquid) column_chromatography->distillation If separation is difficult

Caption: Decision tree for selecting an appropriate purification method.

References

Troubleshooting

optimizing reaction conditions for Williamson ether synthesis with benzoic acids

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Williamson ether synthesis for preparing alkoxy benzoic...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Williamson ether synthesis for preparing alkoxy benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using a hydroxybenzoic acid in a Williamson ether synthesis?

The main challenge is the presence of two acidic protons: one on the carboxylic acid and one on the hydroxyl group. The carboxylic acid proton is significantly more acidic than the phenolic proton. Therefore, the base will deprotonate the carboxylic acid first. A sufficient amount of base is required to deprotonate both the carboxylic acid and the hydroxyl group to form the desired phenoxide nucleophile.

Q2: How do I choose the appropriate base for the reaction?

The choice of base is critical. Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the hydroxyl group to form the reactive alkoxide (phenoxide).

  • Strong Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, and the resulting hydrogen gas byproduct simply bubbles out of the solution.[1][2]

  • Carbonate Bases: Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic phenols, and can sometimes lead to fewer side reactions.[3]

  • Hydroxides: Strong hydroxides like NaOH or KOH can also be used, especially in phase-transfer catalysis conditions.[4]

For a substrate containing both a carboxylic acid and a hydroxyl group, at least two equivalents of a strong base are necessary. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the hydroxyl group to form the reactive nucleophile.[5][6]

Q3: Which type of alkylating agent should I use?

The Williamson ether synthesis is an Sₙ2 reaction, so the structure of the alkylating agent is crucial for success.[4]

  • Best: Methyl and primary alkyl halides (or tosylates/mesylates) give the best results.[1]

  • Fair: Secondary alkyl halides will often lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 elimination byproduct).[1][7]

  • Poor: Tertiary alkyl halides are not suitable as they will almost exclusively undergo elimination.[1][7]

Therefore, to synthesize an ether from a hydroxybenzoic acid, the reaction should be between the phenoxide of the benzoic acid and a primary alkyl halide.

Q4: What is the best solvent for this reaction?

Polar aprotic solvents are highly recommended. These solvents solvate the counter-ion (e.g., Na⁺) but not the nucleophilic anion, increasing its reactivity.[4]

  • Recommended Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are common and effective choices.[4][8]

  • Solvents to Avoid: Protic solvents like water or alcohols can solvate and stabilize the nucleophile, significantly slowing down the reaction rate.[8] Apolar solvents are also generally poor choices.[4]

Q5: What is the optimal temperature range for the reaction?

A typical Williamson ether synthesis is conducted between 50 to 100 °C.[4]

  • Too Low: If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion.[9]

  • Too High: Higher temperatures can favor the competing E2 elimination side reaction, especially with secondary alkyl halides, which reduces the yield and purity of the desired ether.[7][9] The optimal temperature should be determined empirically for each specific set of reactants, often by monitoring the reaction's progress with Thin Layer Chromatography (TLC).[9]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Product Yield Incomplete Deprotonation: Insufficient base was used, or the base was not strong enough to deprotonate the phenolic hydroxyl group.Use a stronger base like NaH or KH.[1] Ensure at least two equivalents of base are used for hydroxybenzoic acid substrates.[5][6]
Reaction Temperature Too Low: The activation energy for the Sₙ2 reaction is not being met.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC.[9]
Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive.Use an alkyl iodide or a tosylate/mesylate, which are better leaving groups than chlorides or bromides.[10]
Steric Hindrance: The alkylating agent or the phenoxide is too sterically hindered for the Sₙ2 backside attack.If possible, redesign the synthesis to use a less hindered primary alkyl halide.[7][10]
Low Product Purity (Multiple Spots on TLC) E2 Elimination: The reaction is producing an alkene byproduct. This is common with secondary and tertiary alkyl halides.Use a primary alkyl halide if possible.[7] Lower the reaction temperature, as elimination is often favored at higher temperatures.[9]
C-Alkylation: The alkylating agent has reacted with the aromatic ring instead of the oxygen atom.Change the solvent. Polar aprotic solvents like acetonitrile generally favor O-alkylation over C-alkylation compared to protic solvents.[11]
Esterification: The alkylating agent has reacted with the carboxylate, forming an ester instead of an ether.This is less common as the phenoxide is generally a stronger nucleophile than the carboxylate. Ensure complete deprotonation of the phenol. If esterification persists, consider protecting the carboxylic acid group before the ether synthesis.
Reaction Stalled (Starting Material Remains) Deactivated Reagents: The base may have degraded due to moisture, or the solvent was not anhydrous.Use freshly opened or properly stored anhydrous solvents and reagents.[8] Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Poor Solubility: One of the reactants is not sufficiently soluble in the chosen solvent.Consider a different polar aprotic solvent in which all reactants are soluble at the reaction temperature.

Data Presentation

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

ParameterRecommended ConditionRationale & Citation
Nucleophile Phenoxide of Benzoic AcidFormed by deprotonating a hydroxybenzoic acid.
Alkylating Agent Primary Alkyl Halide (R-X) or Tosylate (R-OTs)Sₙ2 reaction is favored; minimizes E2 elimination.[1][7]
Base NaH, KH, K₂CO₃Strong, non-nucleophilic bases ensure complete alkoxide formation.[1][3]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance nucleophilicity.[4][8]
Temperature 50 - 100 °CBalances reaction rate against side reactions.[4][9]
Reaction Time 1 - 8 hoursVaries based on substrate reactivity and temperature.[4]

Table 2: Influence of Solvent on Selectivity (O- vs. C-Alkylation)

This table illustrates how solvent choice can dramatically affect the product ratio in the reaction between sodium β-naphthoxide and benzyl bromide.

SolventO-Alkylation Product (%)C-Alkylation Product (%)Citation
Methanol7228[11]
Acetonitrile973[11]

Experimental Protocols

Protocol: Synthesis of 4-Benzyloxybenzoic Acid from 4-Hydroxybenzoic Acid

This protocol is a representative example for the O-alkylation of a hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add 4-hydroxybenzoic acid (1.0 eq). Add anhydrous DMF to dissolve the acid (approx. 0.5 M concentration).

  • Deprotonation: While stirring, carefully add NaH (2.2 eq) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour after the addition is complete. The mixture should become a clear solution or a fine suspension of the disodium salt.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 80 °C.[9]

  • Monitoring: Monitor the reaction progress by TLC until the 4-hydroxybenzoic acid starting material is consumed (typically 2-6 hours).

  • Workup (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice water to quench the excess NaH.

  • Acidification: Acidify the aqueous mixture to a pH of ~2-3 with 1M HCl. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-benzyloxybenzoic acid.

Visualizations

experimental_workflow cluster_prep Reaction Setup & Deprotonation cluster_reaction Alkylation cluster_workup Workup & Purification prep 1. Dissolve Hydroxybenzoic Acid in Anhydrous DMF add_base 2. Add NaH (2.2 eq) at 0°C Stir for 1h at RT prep->add_base add_alkyl 3. Add Alkyl Halide (1.1 eq) at 0°C add_base->add_alkyl heat 4. Heat to 50-100°C add_alkyl->heat monitor 5. Monitor by TLC (1-8 hours) heat->monitor quench 6. Quench with ice water monitor->quench acidify 7. Acidify with 1M HCl quench->acidify extract 8. Extract with Ether/EtOAc acidify->extract purify 9. Purify (Recrystallization or Chromatography) extract->purify end end purify->end Final Product

Caption: Experimental workflow for Williamson ether synthesis with hydroxybenzoic acids.

troubleshooting_guide cluster_yield Low Yield or No Reaction cluster_purity Low Purity / Side Products start Problem Detected check_base Is base strong enough? (e.g., NaH) Are 2+ equivalents used? start->check_base Low Yield check_alkyl_halide Is alkyl halide primary? start->check_alkyl_halide Low Purity check_temp Is temperature adequate? (50-100°C) check_base->check_temp check_reagents Are reagents/solvent anhydrous? check_temp->check_reagents check_lg Is it a good leaving group? (I > Br > Cl) check_reagents->check_lg end_node Optimization Achieved check_lg->end_node check_temp_high Is temperature too high? (favors E2) check_alkyl_halide->check_temp_high check_solvent Using polar aprotic solvent? (favors O-alkylation) check_temp_high->check_solvent check_solvent->end_node

Caption: Troubleshooting logic for common Williamson ether synthesis issues.

References

Optimization

avoiding elimination side reactions in ether synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid elimination side reactions during ether synthe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid elimination side reactions during ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during a Williamson ether synthesis?

The most common side reaction is elimination (E2), which competes with the desired substitution (SN2) reaction. This is especially prevalent when using sterically hindered alkoxides or alkyl halides. Another potential side reaction is the scrambling of alkyl groups if the alkoxide is not prepared in situ.

Q2: How does the structure of the alkyl halide affect the likelihood of elimination?

The structure of the alkyl halide plays a critical role. Primary alkyl halides are most suitable for the Williamson ether synthesis as they strongly favor the SN2 pathway. Secondary alkyl halides can undergo both substitution and elimination, while tertiary alkyl halides will almost exclusively yield the elimination product.

Q3: What is the role of the base in promoting or preventing elimination?

The choice of base is crucial. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Weaker bases, such as sodium hydride (NaH) or silver oxide (Ag2O), are often preferred to minimize elimination.

Q4: Can temperature be used to control the outcome of the reaction?

Yes, temperature significantly influences the competition between substitution and elimination. Higher temperatures generally favor the elimination pathway. Therefore, it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guides

Problem 1: Low yield of the desired ether and a significant amount of an alkene byproduct is observed.

This issue is a classic sign of the E2 elimination reaction outcompeting the desired SN2 reaction.

Troubleshooting Steps:

  • Re-evaluate your substrates:

    • If you are using a secondary or tertiary alkyl halide, consider an alternative synthetic route if possible. The Williamson ether synthesis is most effective with primary alkyl halides.

    • If using a bulky alkoxide, it may be acting as a strong base, promoting elimination.

  • Optimize the reaction conditions:

    • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so lowering the temperature will favor the SN2 pathway.

    • Choose a less sterically hindered base: If you are using a bulky base like potassium tert-butoxide, switch to a less hindered one like sodium hydride or sodium amide.

    • Solvent choice: A polar aprotic solvent like DMF or DMSO is generally recommended for SN2 reactions.

Problem 2: The reaction is very slow, and even after prolonged reaction times, the starting materials are largely unreacted.

This can be due to several factors, including insufficient reactivity of the substrates or non-optimal reaction conditions.

Troubleshooting Steps:

  • Check the quality of your reagents: Ensure your solvent is anhydrous and your reagents are pure.

  • Increase the temperature cautiously: While high temperatures can promote elimination, a moderate increase may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts.

  • Consider a phase-transfer catalyst: For reactions where the alkoxide has poor solubility, a phase-transfer catalyst like a quaternary ammonium salt can significantly improve the reaction rate.

Quantitative Data Summary

The choice of base and substrate has a significant impact on the ratio of substitution to elimination products.

Alkyl HalideBaseTemperature (°C)SolventSubstitution (SN2) %Elimination (E2) %
1-bromopropaneSodium ethoxide55Ethanol~90~10
2-bromopropaneSodium ethoxide55Ethanol~20~80
1-bromopropanePotassium tert-butoxide55tert-Butanol~5~95
2-bromopropanePotassium tert-butoxide55tert-Butanol<1>99

Note: These are approximate values and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Elimination in the Synthesis of Ethyl Propyl Ether

This protocol is designed for the synthesis of a simple, non-hindered ether, prioritizing the SN2 pathway.

Materials:

  • 1-Bromopropane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add 1-bromopropane to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the reaction mixture to a reflux of approximately 50-60°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

Visualizations

SN2_vs_E2 cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Alkoxide Alkoxide (R-O⁻) SN2 SN2 Pathway Alkoxide->SN2 Nucleophilic Attack E2 E2 Pathway Alkoxide->E2 Base Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->SN2 AlkylHalide->E2 Ether Ether (R-O-R') SN2->Ether Alkene Alkene E2->Alkene

Caption: Competition between SN2 and E2 pathways in ether synthesis.

Troubleshooting_Workflow Start Low Ether Yield & Alkene Byproduct CheckSubstrate Evaluate Substrate Sterics (Alkyl Halide & Alkoxide) Start->CheckSubstrate PrimaryHalide Primary Alkyl Halide? CheckSubstrate->PrimaryHalide ChangeRoute Consider Alternative Synthetic Route PrimaryHalide->ChangeRoute No OptimizeConditions Optimize Reaction Conditions PrimaryHalide->OptimizeConditions Yes LowerTemp Lower Reaction Temperature OptimizeConditions->LowerTemp ChangeBase Use Less Hindered Base LowerTemp->ChangeBase CheckSolvent Ensure Polar Aprotic Solvent ChangeBase->CheckSolvent Monitor Monitor Reaction Progress (TLC/GC) CheckSolvent->Monitor Success Improved Ether Yield Monitor->Success

Caption: Troubleshooting workflow for low ether yield due to elimination.

Troubleshooting

dealing with steric hindrance in 2-[(3-bromophenyl)methoxy]benzoic Acid synthesis

Technical Support Center: Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-[(3-bromop...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid, with a specific focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing very low yields or no reaction when attempting to synthesize 2-[(3-bromophenyl)methoxy]benzoic acid via the Williamson ether synthesis?

A1: The primary challenge in this synthesis is significant steric hindrance. The reaction, which proceeds via an SN2 mechanism, is highly sensitive to bulky groups near the reaction site.[1][2] In this case, the ortho-carboxyl group on the salicylic acid derivative sterically shields the phenoxide nucleophile, making it difficult for the 3-bromobenzyl halide electrophile to approach for the backside attack required for the reaction. Similarly, if the alternative route is chosen, the ortho-ester or -acid group on the benzyl halide derivative hinders the approach of the phenoxide nucleophile.

Q2: I'm using a standard Williamson ether synthesis protocol (e.g., NaOH in ethanol). What can I do to optimize the reaction for this sterically hindered substrate?

A2: For sterically hindered systems, standard conditions are often insufficient. You can optimize the reaction by modifying several parameters:

  • Base Selection: Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the phenolic hydroxyl group.[1]

  • Solvent Choice: Employ polar aprotic solvents such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). These solvents solvate the cation but not the alkoxide anion, increasing its nucleophilicity.[1]

  • Leaving Group: Switch from 3-bromobenzyl bromide to 3-bromobenzyl iodide. Iodide is a better leaving group than bromide, which can accelerate the reaction rate.[1]

  • Phase-Transfer Catalyst: If solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can help shuttle the nucleophile into the organic phase, improving reaction rates.[1][3][4]

  • Temperature: While increasing the temperature can increase the reaction rate, excessive heat (typically above 100 °C) may promote side reactions.[1]

Q3: Are there more effective alternative reactions to the Williamson ether synthesis for this specific molecule?

A3: Yes, for syntheses challenged by steric hindrance, the Mitsunobu reaction is a powerful and often superior alternative.[1][5] This reaction occurs under mild, neutral conditions and is less susceptible to steric effects than the SN2 pathway. It involves reacting an alcohol with a nucleophile (in this case, a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Q4: My Mitsunobu reaction is very slow. How can I accelerate it?

A4: For prohibitively slow reactions involving sterically hindered substrates, a combination of high concentration and sonication can dramatically reduce reaction times.[7] Studies have shown that increasing the reaction concentration to 3.0 M and applying sonication can reduce reaction times from several days to mere minutes, achieving high yields.[7]

Troubleshooting Guide

Problem: Consistently low yield (<20%) or recovery of unreacted starting materials.

This workflow helps diagnose and solve common issues during the synthesis.

G start Low Yield in Synthesis check_method Which synthesis method are you using? start->check_method williamson Williamson Ether Synthesis check_method->williamson Williamson mitsunobu Mitsunobu Reaction check_method->mitsunobu Mitsunobu williamson_cause Primary Cause: Steric Hindrance from ortho-group prevents SN2 attack. williamson->williamson_cause mitsunobu_cause Possible Cause: Reaction is prohibitively slow due to extreme steric hindrance. mitsunobu->mitsunobu_cause williamson_solutions Optimization Strategies williamson_cause->williamson_solutions solution1 1. Use Stronger Base (NaH) williamson_solutions->solution1 solution2 2. Switch to Polar Aprotic Solvent (DMF, DMSO) williamson_solutions->solution2 solution3 3. Add Phase-Transfer Catalyst (e.g., TBAB) williamson_solutions->solution3 solution4 4. Consider Alternative Method williamson_solutions->solution4 mitsunobu_solutions Optimization Strategies mitsunobu_cause->mitsunobu_solutions solution5 1. Increase Reactant Concentration (e.g., to 3.0 M) mitsunobu_solutions->solution5 solution6 2. Apply Sonication mitsunobu_solutions->solution6

Caption: Troubleshooting workflow for low-yield synthesis.

Data Presentation: Method Comparison

The choice of synthetic method can drastically impact the outcome for sterically hindered substrates. The following tables summarize key parameters and expected outcomes.

Table 1: Optimization of Williamson Ether Synthesis Parameters

ParameterStandard ConditionOptimized for Steric HindranceRationale
Base NaOH, K₂CO₃NaHStronger, non-nucleophilic base ensures complete deprotonation.[1]
Solvent Protic (e.g., Ethanol)Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophilicity of the alkoxide.[1]
Leaving Group Bromide (-Br)Iodide (-I) or Tosylate (-OTs)Better leaving groups increase the SN2 reaction rate.[1]
Catalyst NonePhase-Transfer Catalyst (TBAB)Improves solubility and transport of the nucleophile.[1][3]
Temperature Room Temp to 60 °C50 - 100 °CIncreases reaction rate, but must be controlled to avoid side reactions.[1]

Table 2: Comparison of Synthesis Methods for Hindered Ethers

MethodConditionsTypical Yield (Hindered)Key Advantages / Disadvantages
Williamson Ether Synthesis Strong base, heatVery Low to ModerateDisadvantages: Highly sensitive to steric hindrance, harsh conditions.[1][8][9]
Mitsunobu Reaction PPh₃, DEAD/DIAD, neutral pH, room temp.Moderate to HighAdvantages: Excellent for hindered substrates, mild conditions.[1][7] Disadvantages: Can be slow, purification from byproducts.[1]
Mitsunobu with Sonication High concentration (e.g., 3.0 M), sonication.~75%[7]Advantages: Drastically reduced reaction times (minutes vs. days) for hindered substrates.[7][10]

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol outlines an optimized procedure for the synthesis of methyl 2-[(3-bromophenyl)methoxy]benzoate, which can then be hydrolyzed to the final acid product.

G cluster_0 Williamson Synthesis Workflow A 1. Preparation - Flame-dry flask - Add Methyl Salicylate & anhydrous DMF - Add NaH portion-wise at 0°C B 2. Nucleophile Formation - Stir at 0°C for 30 min - Warm to RT and stir for 1 hour A->B C 3. Electrophile Addition - Add 3-bromobenzyl bromide (or iodide) dropwise B->C D 4. Reaction - Heat to 60-80°C - Monitor by TLC (12-24h) C->D E 5. Workup & Purification - Quench with water - Extract with Ethyl Acetate - Purify by column chromatography D->E

Caption: Optimized Williamson ether synthesis workflow.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyl salicylate (1.0 eq.) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Electrophile Addition: Add 3-bromobenzyl bromide (1.1 eq.) dropwise to the solution. For a faster reaction, 3-bromobenzyl iodide may be substituted.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester product by column chromatography.

  • Hydrolysis: The purified methyl ester can be hydrolyzed to the final carboxylic acid product by refluxing with aqueous NaOH in methanol, followed by acidic workup.[11]

Protocol 2: Accelerated Mitsunobu Reaction with Sonication

This protocol is the recommended alternative for achieving higher yields in a shorter timeframe.

Methodology:

  • Preparation: In a round-bottom flask, dissolve methyl salicylate (1.0 eq.), 3-bromobenzyl alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in a minimal amount of anhydrous THF to achieve a high concentration (e.g., 3.0 M).

  • Sonication & Reagent Addition: Place the flask in an ultrasonic bath. While sonicating, slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the solution.

  • Reaction: Continue sonication at room temperature. The reaction is often complete within 15-30 minutes.[7] Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine.[1] Dry over anhydrous Na₂SO₄, filter, and concentrate. The primary byproducts are triphenylphosphine oxide and the reduced DIAD-hydrazine. These can be removed via column chromatography to yield the pure ester.

  • Hydrolysis: The purified ester is then hydrolyzed to 2-[(3-bromophenyl)methoxy]benzoic acid as described in the previous protocol.

References

Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Benzoic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues leading to low yields in the synthesis of benzoic acid derivatives. General...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues leading to low yields in the synthesis of benzoic acid derivatives.

General FAQs & Troubleshooting

This section covers common problems applicable to various synthetic routes.

Q1: My reaction yield is significantly lower than expected. Where should I start troubleshooting?

Low yields can often be traced back to a few common culprits. A systematic approach is the most effective way to identify the issue. Key areas to investigate include the quality of reagents, reaction conditions, and the presence of moisture.[1]

A1: Follow this general troubleshooting workflow:

  • Verify Reagent Quality: Ensure starting materials are of high purity and free from contaminants that could act as inhibitors or lead to side reactions.

  • Ensure Anhydrous Conditions: Many syntheses, especially those involving organometallics like Grignard reagents, are extremely sensitive to moisture.[1] Ensure all glassware is oven-dried and reagents are anhydrous.[1]

  • Optimize Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or the formation of byproducts.[1][2]

  • Check Stoichiometry: Incorrect molar ratios of reactants and catalysts are a frequent cause of low yields.[1]

Below is a visual guide to this troubleshooting process.

G start Low Yield Observed reagent_check Verify Purity & Integrity of Starting Materials start->reagent_check conditions_check Review Reaction Conditions (Temp, Time, Stirring) reagent_check->conditions_check moisture_check Confirm Anhydrous Setup & Reagents conditions_check->moisture_check stoichiometry_check Check Molar Ratios of Reactants/Catalysts moisture_check->stoichiometry_check analysis Analyze Crude Product (TLC, NMR, etc.) stoichiometry_check->analysis side_products Side Products Identified? analysis->side_products incomplete_rxn Incomplete Reaction? analysis->incomplete_rxn side_products->incomplete_rxn No optimize Optimize Conditions to Minimize Side Reactions side_products->optimize Yes extend_time Adjust Time/Temp to Drive to Completion incomplete_rxn->extend_time Yes end Improved Yield incomplete_rxn->end No optimize->end extend_time->end

A general workflow for troubleshooting low reaction yields.

Q2: How can I confirm the identity and purity of my final product?

A2: Several analytical techniques are essential for confirming the structure and assessing the purity of your synthesized benzoic acid derivative:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[2]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy are used to confirm the chemical structure of the compound.[2]

  • Chromatography: Thin Layer Chromatography (TLC) can provide a quick assessment of purity and identify the presence of byproducts.[2]

Method-Specific Troubleshooting Guides

Grignard Carboxylation of Aryl Halides

This method involves the reaction of an arylmagnesium halide (a Grignard reagent) with carbon dioxide (dry ice), followed by an acidic workup.

Q: My Grignard reaction for benzoic acid synthesis has a very low yield. What are the most common causes?

A: The primary culprits for low yields in Grignard reactions are moisture and competing side reactions.

  • Moisture Contamination: Grignard reagents are potent bases and will react readily with any source of acidic protons, including water. This deactivates the reagent. Ensure all glassware is rigorously dried, and use anhydrous solvents.[1]

  • Side Reactions: An unwanted coupling reaction can occur, leading to the formation of biphenyl as a major impurity.

  • CO₂ Addition Issues: Inefficient trapping of CO₂ or allowing the reaction to warm up prematurely can reduce the yield. The Grignard reagent should be added to a large excess of freshly crushed dry ice.

G ArylHalide Aryl Halide (e.g., Bromobenzene) Grignard Grignard Reagent (Aryl-MgBr) ArylHalide->Grignard Biphenyl Biphenyl (Side Product) ArylHalide->Biphenyl Mg Mg Metal Mg->Grignard Carboxylate Carboxylate Salt Grignard->Carboxylate Benzene Benzene (Side Product) Grignard->Benzene Protonation Grignard->Biphenyl Coupling CO2 CO₂ (Dry Ice) CO2->Carboxylate BenzoicAcid Benzoic Acid (Desired Product) Carboxylate->BenzoicAcid AcidWorkup Acid Workup (H₃O⁺) AcidWorkup->BenzoicAcid Water H₂O (Moisture) Water->Benzene

Reaction pathway for Grignard synthesis of benzoic acid, including common side reactions.
Oxidation of Alkylbenzenes

This method typically involves heating an alkylbenzene (like toluene) under reflux with a strong oxidizing agent, such as alkaline potassium permanganate (KMnO₄), followed by acidification.[3][4]

Q: I'm getting a low yield when oxidizing toluene to benzoic acid. Why?

A: Low yields in this oxidation are often due to incomplete reaction or suboptimal conditions.

  • Insufficient Reflux: The reaction requires prolonged heating under reflux to go to completion. Ensure the mixture is heated adequately for the specified time.

  • Oxidizing Agent: The purple color of the permanganate should disappear as the reaction proceeds.[3] If it persists, it may indicate the alkylbenzene is not being consumed.

  • Acidification: After oxidation, the product exists as a salt (e.g., potassium benzoate). Proper acidification with a strong acid like HCl is necessary to precipitate the neutral benzoic acid.[3]

Comparative Yields for Different Synthetic Methods

Synthetic MethodSubstrate ExampleTypical Yield (%)Reference
Friedel-Crafts AcylationBenzene + Phthalic Anhydride74-88%[5]
Grignard CarboxylationAryl Bromidesup to 82%[6]
Nitrile Hydrolysis2-chloro-4-fluoro-5-nitrobenzotrichloride91%[7]
Oxidation of AlkylbenzeneToluene~50% conversion, 80% selectivity[8]
Hydrolysis of Benzonitriles

Benzonitriles can be converted to benzoic acids through either acid- or base-catalyzed hydrolysis.[9] This method is robust but can be slow and require harsh conditions.

Q: My nitrile hydrolysis is incomplete, resulting in a low yield of carboxylic acid. How can I improve it?

A: Incomplete hydrolysis is a common issue. The intermediate amide may be resistant to further hydrolysis.

  • Harsh Conditions: This reaction often requires high temperatures (reflux) and strong acids (e.g., concentrated H₂SO₄) or bases (e.g., NaOH) to proceed to the carboxylic acid.[9][10]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring via TLC can help determine the point of completion.

  • Workup: After the reaction, the product must be isolated correctly. In acidic hydrolysis, the benzoic acid may precipitate upon cooling. In basic hydrolysis, the reaction mixture must be acidified to precipitate the final product.

Key Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction

This protocol is adapted from standard laboratory procedures for the synthesis of benzoic acid from bromobenzene.[11]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Grignard Formation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle boiling.[11] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]

  • Carboxylation: After the Grignard reagent has formed, pour the solution slowly over a large excess of crushed dry ice in a beaker.[12]

  • Workup: Once the excess dry ice has sublimed, slowly add 6M HCl to the mixture to protonate the carboxylate salt.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. The benzoic acid will be in the ether layer.

  • Isolation: The benzoic acid can be isolated from the ether layer by extraction with an aqueous sodium hydroxide solution. The resulting aqueous layer containing sodium benzoate is then re-acidified with HCl to precipitate the pure benzoic acid.[13] Collect the product by vacuum filtration.[11]

Protocol 2: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol describes a classic Friedel-Crafts acylation reaction.[5]

Materials:

  • Phthalic anhydride

  • Thiophene-free benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated Hydrochloric acid (HCl)

  • 10% Sodium carbonate solution

Procedure:

  • Initial Mixture: In a round-bottom flask fitted with a reflux condenser, create a mixture of phthalic anhydride and benzene. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the cooled mixture.[5] An HCl gas trap is necessary.

  • Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for approximately 30 minutes.[5]

  • Hydrolysis: Cool the reaction mixture and carefully hydrolyze it by adding crushed ice, followed by concentrated HCl.[5]

  • Workup: Remove unreacted benzene by steam distillation. The crude product will remain as an oily solid. Dissolve this solid in a 10% sodium carbonate solution.[5]

  • Purification: Treat the solution with activated charcoal and filter it while hot.[1]

  • Precipitation: Cool the filtrate and acidify it with concentrated HCl to precipitate the 2-benzoylbenzoic acid.[1]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[5] The product can be further purified by recrystallization.[1]

References

Troubleshooting

Technical Support Center: 2-[(3-bromophenyl)methoxy]benzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-[(3-bromophenyl)m...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-[(3-bromophenyl)methoxy]benzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-[(3-bromophenyl)methoxy]benzoic Acid?

A1: Based on general guidelines for related benzoic acid derivatives, it is recommended to store 2-[(3-bromophenyl)methoxy]benzoic Acid in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Protect from light and moisture to prevent potential degradation.

Q2: What are the primary stability concerns for 2-[(3-bromophenyl)methoxy]benzoic Acid?

A2: The main stability concerns for this compound are related to its two primary functional groups: the benzylic ether linkage and the substituted benzoic acid moiety. The benzylic ether is susceptible to cleavage under acidic conditions and through oxidation.[1][3][4][5] The methoxy group on the benzoic acid can be cleaved under harsh hydrolytic conditions (strong acid or base at elevated temperatures).[2]

Q3: Is 2-[(3-bromophenyl)methoxy]benzoic Acid sensitive to light?

Q4: What solvents are suitable for dissolving 2-[(3-bromophenyl)methoxy]benzoic Acid?

A4: Benzoic acid and its derivatives typically show good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, ethanol, and acetone.[6] Water solubility is generally low for the free acid but can be increased by forming a salt with a suitable base.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound

Symptom: You observe the appearance of new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR) over time or after a specific experimental step.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Acid-catalyzed cleavage of the benzylic ether - Avoid strongly acidic conditions (pH < 4).- If acidic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration.- Use aprotic solvents to minimize proton availability.- Analyze the sample immediately after the acidic step.
Oxidative cleavage of the benzylic ether - Degas solvents to remove dissolved oxygen.- Avoid exposure to strong oxidizing agents.- Consider adding an antioxidant if compatible with your experimental setup.
Hydrolysis of the methoxy group - Avoid prolonged exposure to strong bases or acids, especially at elevated temperatures.[2]- If hydrolysis is required, use controlled conditions and monitor the reaction progress closely.
Photodegradation - Protect the sample from light by using amber vials or covering glassware with aluminum foil.- Work in a dimly lit environment when handling the compound.
Issue 2: Poor Yield or Incomplete Reaction During Synthesis/Derivatization

Symptom: The yield of your reaction involving 2-[(3-bromophenyl)methoxy]benzoic Acid is lower than expected, or you observe a significant amount of starting material remaining.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Steric hindrance - The bulky nature of the molecule may hinder access to the reactive sites (carboxylic acid or aromatic rings).- Consider using a more reactive reagent or a catalyst to overcome steric hindrance.- Increase the reaction temperature or time, while monitoring for degradation.
Deactivation of the benzoic acid - The methoxy group has a slight deactivating effect on the carboxylic acid's reactivity.[7][8]- Use a suitable activating agent for reactions involving the carboxyl group (e.g., DCC, EDC).
Side reactions - The benzylic position is reactive and can undergo side reactions.[9]- Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired transformation.- Analyze byproducts to understand competing reaction pathways.

Data Presentation

Table 1: Physical and Chemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methoxybenzoic acidC₈H₈O₃152.1598-100~275
2-Bromobenzoic acidC₇H₅BrO₂201.02147-150-
3-Bromobenzoic acidC₇H₅BrO₂201.02155-158-
4-Bromophenyl phenyl etherC₁₂H₉BrO249.1118305

Data sourced from various chemical suppliers and databases.

Experimental Protocols

General Protocol for Assessing Compound Stability

A forced degradation study can be performed to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 2-[(3-bromophenyl)methoxy]benzoic Acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (unstressed stock solution), by a stability-indicating method, such as reverse-phase HPLC with a UV-Vis or mass spectrometric detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.

Mandatory Visualization

Potential Degradation Pathways Potential Degradation Pathways of 2-[(3-bromophenyl)methoxy]benzoic Acid cluster_acid_cleavage Acid-Catalyzed Cleavage cluster_oxidative_cleavage Oxidative Cleavage cluster_hydrolysis Forced Hydrolysis 2-[(3-bromophenyl)methoxy]benzoic Acid 2-[(3-bromophenyl)methoxy]benzoic Acid 3-Bromobenzyl Cation 3-Bromobenzyl Cation 2-[(3-bromophenyl)methoxy]benzoic Acid->3-Bromobenzyl Cation H+ 2-Hydroxybenzoic Acid 2-Hydroxybenzoic Acid 2-[(3-bromophenyl)methoxy]benzoic Acid->2-Hydroxybenzoic Acid H+ 3-Bromobenzaldehyde 3-Bromobenzaldehyde 2-[(3-bromophenyl)methoxy]benzoic Acid->3-Bromobenzaldehyde [O] 2-Carboxyphenoxy Radical 2-Carboxyphenoxy Radical 2-[(3-bromophenyl)methoxy]benzoic Acid->2-Carboxyphenoxy Radical [O] 2-[(3-bromophenyl)methoxy]phenol 2-[(3-bromophenyl)methoxy]phenol 2-[(3-bromophenyl)methoxy]benzoic Acid->2-[(3-bromophenyl)methoxy]phenol H+/OH-, heat Methanol Methanol 2-[(3-bromophenyl)methoxy]benzoic Acid->Methanol H+/OH-, heat

Caption: Inferred degradation pathways of 2-[(3-bromophenyl)methoxy]benzoic Acid.

Experimental Workflow General Experimental Workflow start Start storage Retrieve from cool, dark, dry storage start->storage dissolution Dissolve in appropriate solvent storage->dissolution reaction Perform reaction under controlled conditions (temperature, pH, atmosphere) dissolution->reaction workup Aqueous workup / Extraction reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification analysis Characterization and Purity Analysis (NMR, LC-MS, HPLC) purification->analysis end End analysis->end

Caption: A generalized workflow for experiments involving this compound.

References

Optimization

byproduct formation in the synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

Welcome to the Technical Support Center for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid?

The synthesis of 2-[(3-bromophenyl)methoxy]benzoic acid is achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this specific case, the phenoxide of salicylic acid acts as a nucleophile, attacking the benzylic carbon of 3-bromobenzyl bromide, displacing the bromide leaving group.

Q2: What are the most common byproducts I might encounter in this synthesis?

Several byproducts can form under typical reaction conditions. The most common include:

  • Unreacted Starting Materials: Salicylic acid and 3-bromobenzyl bromide may remain if the reaction does not go to completion.

  • 3-Bromobenzyl alcohol: This can form through the hydrolysis of 3-bromobenzyl bromide if water is present in the reaction mixture.

  • Bis(3-bromobenzyl) ether: This results from the self-condensation of 3-bromobenzyl bromide, where one molecule acts as the nucleophile (after forming the alkoxide) and another as the electrophile.

  • C-Alkylated Products: Although O-alkylation is favored, some alkylation may occur on the carbon atoms of the salicylic acid aromatic ring.

  • Esterification Product: The carboxylic acid group of salicylic acid can potentially be esterified by 3-bromobenzyl alcohol, especially if the reaction is carried out under acidic conditions or at high temperatures for extended periods.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation involves careful control of reaction conditions:

  • Use of a suitable base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is recommended to fully deprotonate the phenolic hydroxyl group of salicylic acid without competing in the substitution reaction.

  • Anhydrous conditions: Ensure all reagents and solvents are dry to prevent the hydrolysis of 3-bromobenzyl bromide to 3-bromobenzyl alcohol.

  • Control of stoichiometry: Using a slight excess of the salicylic acid can help to ensure the complete consumption of the 3-bromobenzyl bromide, minimizing its self-condensation.

  • Choice of solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they favor SN2 reactions.

  • Temperature control: Lowering the reaction temperature can reduce the rate of side reactions, particularly elimination (though less likely with a primary halide) and self-condensation.

Q4: What is the best way to purify the final product?

Purification can typically be achieved through a combination of techniques:

  • Extraction: An initial workup with a basic aqueous solution (like sodium bicarbonate) will separate the acidic product from non-acidic byproducts like bis(3-bromobenzyl) ether and unreacted 3-bromobenzyl bromide.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For high purity, silica gel column chromatography is effective for separating the desired product from closely related impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring.
Insufficient deprotonation of salicylic acid.Use a stronger base (e.g., NaH) or ensure the base is of high quality and used in sufficient molar excess.
Hydrolysis of 3-bromobenzyl bromide.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Materials Reaction time is too short or temperature is too low.Increase reaction time and/or temperature. Monitor the reaction progress by TLC.
Poor solubility of reagents.Choose a solvent in which both the salicylate salt and the benzyl bromide are reasonably soluble (e.g., DMF, DMSO).
Significant Amount of 3-Bromobenzyl Alcohol Detected Water contamination in the reaction.Thoroughly dry all glassware, solvents, and reagents before use.
Formation of Bis(3-bromobenzyl) ether Excess 3-bromobenzyl bromide or slow addition of the alkylating agent.Use a slight excess of salicylic acid. Add the 3-bromobenzyl bromide solution dropwise to the reaction mixture.
High reaction temperature.Maintain a lower reaction temperature (e.g., room temperature to 50°C).
Evidence of C-Alkylation Use of certain solvents or counter-ions.Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
Product is Difficult to Purify Presence of multiple byproducts with similar polarities.Optimize reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected eluent system for purification.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution in a typical Williamson ether synthesis for preparing 2-[(3-bromophenyl)methoxy]benzoic acid. Please note that these are representative values and actual results may vary based on specific experimental setup and execution.

Entry Base Solvent Temperature (°C) Yield of Main Product (%) Key Byproducts Observed (%)
1K₂CO₃AcetoneReflux75-85Unreacted starting materials (~5%), Bis(3-bromobenzyl) ether (~3%)
2NaHDMF2585-95Minimal byproducts if anhydrous
3NaOHEthanolReflux60-703-Bromobenzyl alcohol (~10%), Ester byproduct (~5%)
4K₂CO₃DMF8080-90Increased Bis(3-bromobenzyl) ether (~5-7%)

Experimental Protocols

General Protocol for the Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid

  • Deprotonation of Salicylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylic acid (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetone). Add a base (e.g., anhydrous K₂CO₃ (1.5-2.0 eq.) or NaH (1.1 eq. of a 60% dispersion in mineral oil)) portion-wise with stirring. If using NaH, stir the mixture at room temperature until hydrogen gas evolution ceases.

  • Alkylation: To the resulting solution of the salicylate salt, add a solution of 3-bromobenzyl bromide (1.0-1.1 eq.) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours (typically 4-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench any excess NaH carefully with methanol (if used). Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to extract the acidic product.

  • Isolation: Acidify the basic aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The product will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Reaction_Pathway Main Reaction Pathway for the Synthesis of 2-[(3-bromophenyl)methoxy]benzoic Acid Salicylic_Acid Salicylic Acid Salicylate_Anion Salicylate Anion Salicylic_Acid->Salicylate_Anion Base (e.g., K₂CO₃) Product 2-[(3-bromophenyl)methoxy]benzoic Acid Salicylate_Anion->Product SN2 Attack Bromobenzyl_Bromide 3-Bromobenzyl Bromide Bromobenzyl_Bromide->Product

Caption: The main reaction pathway for the synthesis.

Side_Reactions Potential Side Reactions and Byproduct Formation Bromobenzyl_Bromide 3-Bromobenzyl Bromide Bromobenzyl_Alcohol 3-Bromobenzyl Alcohol Bromobenzyl_Bromide->Bromobenzyl_Alcohol H₂O (Hydrolysis) Bis_Ether Bis(3-bromobenzyl) ether Bromobenzyl_Bromide->Bis_Ether + 3-Bromobenzyl alkoxide (Self-condensation) Salicylic_Acid Salicylic Acid C_Alkylated C-Alkylated Product Salicylic_Acid->C_Alkylated + 3-Bromobenzyl Bromide Ester_Product Esterification Product Salicylic_Acid->Ester_Product + 3-Bromobenzyl Alcohol

Caption: Common side reactions and byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction_Completion Check TLC for Starting Materials Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Yes Complete Reaction Complete Check_Reaction_Completion->Complete No Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Byproducts Analyze Crude Product for Byproducts (e.g., NMR, LC-MS) Complete->Check_Byproducts Hydrolysis_Product Hydrolysis Byproduct (3-Bromobenzyl alcohol) Check_Byproducts->Hydrolysis_Product Present Self_Condensation Self-Condensation Byproduct (Bis(3-bromobenzyl) ether) Check_Byproducts->Self_Condensation Present Use_Dry_Reagents Ensure Anhydrous Conditions Hydrolysis_Product->Use_Dry_Reagents Optimize_Conditions Optimize Reaction Conditions (Anhydrous, Stoichiometry, Temp) Self_Condensation->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields.

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of 2-[(3-bromophenyl)methoxy]benzoic Acid: A Comparative Guide

For Immediate Release: A comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-[(3-bromophenyl)methoxy]benzoic acid is presented below. This document is intended for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-[(3-bromophenyl)methoxy]benzoic acid is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis with related compounds to aid in structural elucidation and characterization.

¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 2-[(3-bromophenyl)methoxy]benzoic acid are summarized in the tables below. These predictions are based on computational models and provide a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for 2-[(3-bromophenyl)methoxy]benzoic Acid

ProtonsChemical Shift (δ, ppm)Multiplicity
H-68.15dd
H-47.60td
H-57.25t
H-37.10d
H-2'7.65t
H-6'7.50d
H-4'7.45d
H-5'7.30t
-OCH₂-5.30s
-COOH10.5-13.0 (broad)s

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data for 2-[(3-bromophenyl)methoxy]benzoic Acid

CarbonChemical Shift (δ, ppm)
C=O169.5
C-1120.0
C-2157.0
C-3114.0
C-4133.0
C-5122.0
C-6134.0
C-1'139.0
C-2'131.0
C-3'122.5
C-4'130.5
C-5'130.0
C-6'126.0
-OCH₂-70.0

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz (Predicted)

Comparative Spectral Data

For comparative purposes, the experimental ¹H and ¹³C NMR data for 2-(benzyloxy)benzoic acid and 3-bromobenzyl bromide are provided below. These compounds represent the two key structural motifs of the target molecule.

Table 3: Experimental ¹H and ¹³C NMR Data for 2-(Benzyloxy)benzoic Acid

NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR
-COOH10.5 (broad)s
Aromatic H6.9 - 8.2m
-OCH₂-5.2s
¹³C NMR
C=O169.8
Aromatic C113.8, 120.9, 121.8, 127.2, 128.0, 128.6, 132.5, 134.2, 136.6, 157.3
-OCH₂-71.0

Data obtained from spectral databases and may vary based on solvent and experimental conditions.

Table 4: Experimental ¹H and ¹³C NMR Data for 3-Bromobenzyl Bromide

NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR
Aromatic H7.15 - 7.50m
-CH₂Br4.45s
¹³C NMR
Aromatic C122.8, 126.5, 130.3, 130.8, 131.3, 139.5
-CH₂Br32.5

Data obtained from spectral databases and may vary based on solvent and experimental conditions.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Spectroscopy:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

¹³C NMR Spectroscopy:

  • The same sample prepared for ¹H NMR can be used.

  • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

  • Typical parameters include a 30° pulse angle, a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Note that quaternary carbons may require a longer relaxation delay for accurate integration.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the internal standard or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

To further aid in the understanding of the molecular structure and experimental process, the following diagrams are provided.

Caption: Chemical structure of 2-[(3-bromophenyl)methoxy]benzoic acid.

G start Start sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->processing analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) processing->analysis structure_elucidation Structure Elucidation / Confirmation analysis->structure_elucidation end End structure_elucidation->end

Caption: General experimental workflow for NMR spectroscopy.

Comparative

Mass Spectrometry Analysis of 2-[(3-bromophenyl)methoxy]benzoic Acid: A Comparative Guide

For researchers, scientists, and drug development professionals, accurate structural elucidation and purity assessment of novel compounds are paramount. This guide provides a comparative analysis of mass spectrometry tec...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation and purity assessment of novel compounds are paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 2-[(3-bromophenyl)methoxy]benzoic acid, a molecule of interest in synthetic and medicinal chemistry. This guide will also explore alternative and complementary analytical methods, offering supporting data and detailed experimental protocols.

Introduction to Analytical Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules, providing information about molecular weight and structure through fragmentation patterns.[1] Common ionization techniques for benzoic acid derivatives include Electrospray Ionization (ESI) and Electron Ionization (EI).[2] Coupled with separation techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), MS offers high sensitivity and selectivity.[3][4]

Alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and functional groups present in the molecule, respectively.[1][2][5][6]

Mass Spectrometry Data Comparison

Table 1: Predicted Mass Spectrometry Data for 2-[(3-bromophenyl)methoxy]benzoic Acid

ParameterExpected Value/ObservationRationale & References
Molecular Formula C₁₄H₁₁BrO₃-
Molecular Weight 290.00/292.00 g/mol Based on ⁷⁹Br/⁸¹Br isotopes.
[M-H]⁻ (ESI Negative) m/z 288.99 / 290.99Detection of the deprotonated molecule is common for benzoic acids.[1]
[M+H]⁺ (ESI Positive) m/z 291.01 / 293.01Protonated molecular ion.[1]
Key EI Fragments See Table 2Based on known fragmentation of benzoic acids and related structures.[2][7][8]
Isotopic Pattern 1:1 ratio for M and M+2 peaksCharacteristic of a monobrominated compound.[2]

Table 2: Predicted Key EI-MS Fragmentation for 2-[(3-bromophenyl)methoxy]benzoic Acid

m/z (for ⁷⁹Br)Proposed Fragment IonProposed Neutral LossNotes
290/292[C₁₄H₁₁BrO₃]⁺-Molecular Ion
273/275[C₁₄H₁₀BrO₂]⁺•OHLoss of a hydroxyl radical from the carboxylic acid group.[2]
245/247[C₁₄H₁₀BrO]⁺•COOHLoss of the carboxylic acid group.[2][7]
183/185[C₇H₄BrO]⁺C₇H₇O₂Cleavage of the ether bond.
171/173[C₇H₆Br]⁺C₇H₅O₃-
155/157[C₆H₄Br]⁺C₈H₇O₃-
121[C₇H₅O₂]⁺C₇H₆BrFragment corresponding to the methoxybenzoic acid moiety.
105[C₇H₅O]⁺Br, COOH, CH₂Formation of the benzoyl cation, a common fragment for benzoic acids.[7]
77[C₆H₅]⁺C₈H₆BrO₃Phenyl cation, characteristic of monosubstituted benzene compounds.[7]

Experimental Protocols

Sample Preparation for Mass Spectrometry

For accurate results, the purity of the sample is critical.[1]

  • For ESI-MS: Dissolve 1-5 mg of 2-[(3-bromophenyl)methoxy]benzoic acid in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • For GC-MS: Derivatization may be necessary to increase the volatility of the benzoic acid. A common method is esterification to form the methyl ester. Alternatively, silylation can be employed.[9]

HPLC-ESI-MS/MS Analysis Protocol

This method is suitable for the quantification and identification of the target compound in complex matrices.

  • HPLC System: A standard HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is appropriate.[4]

  • Mobile Phase: A gradient of methanol and water (or ammonium formate buffer) with 0.1% formic acid is a common choice.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the most sensitive and informative mode. For benzoic acids, negative mode ([M-H]⁻) is often preferred.[1][4]

  • Data Acquisition: Full scan mode to identify the molecular ion and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

GC-MS Analysis Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3]

  • GC System: A gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).

  • Injection: Split/splitless injection of the derivatized sample.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping to 250°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Data Acquisition: Full scan mode to obtain the mass spectrum and compare it with spectral libraries.

Alternative Analytical Techniques

Table 3: Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedKey Advantages
¹H NMR Provides information on the number, environment, and connectivity of protons.Non-destructive, provides detailed structural information.[1]
¹³C NMR Shows the number and types of carbon atoms in the molecule.Complements ¹H NMR for a complete structural assignment.[1]
FTIR Identifies functional groups present in the molecule (e.g., C=O, O-H, C-O).Fast, simple sample preparation.[6]
Single-Crystal X-ray Provides the definitive three-dimensional structure of the molecule in the solid state.Unambiguous structural determination.[2]

Visualizations

Experimental Workflow for LC-MS Analysis cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis A Weigh Compound B Dissolve in Methanol/Acetonitrile A->B C Dilute to 1-10 µg/mL B->C D Inject Sample C->D E C18 Column D->E F ESI Source (Positive/Negative) E->F G Mass Analyzer (Q-TOF) F->G H Detector G->H I Obtain Mass Spectrum H->I J Identify Molecular Ion I->J K Analyze Fragmentation J->K

Caption: Workflow for LC-MS/MS analysis.

Predicted EI Fragmentation of 2-[(3-bromophenyl)methoxy]benzoic Acid mol [C₁₄H₁₁BrO₃]⁺ m/z 290/292 frag1 [C₁₄H₁₀BrO₂]⁺ m/z 273/275 mol->frag1 - •OH frag2 [C₁₄H₁₀BrO]⁺ m/z 245/247 mol->frag2 - •COOH frag3 [C₇H₄BrO]⁺ m/z 183/185 mol->frag3 - C₇H₇O₂ frag4 [C₇H₅O₂]⁺ m/z 121 mol->frag4 - C₇H₆Br frag5 [C₆H₅]⁺ m/z 77 frag2->frag5 - C₈H₅BrO

Caption: Predicted EI fragmentation pathway.

References

Validation

A Comparative Spectroscopic Guide to Bromophenyl Methoxy Benzoic Acid Isomers

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides an objective com...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of the spectroscopic data for four isomers of bromophenyl methoxy benzoic acid, offering supporting experimental data to facilitate their differentiation. The isomers compared are:

  • 2-Bromo-4-methoxybenzoic acid

  • 3-Bromo-4-methoxybenzoic acid

  • 4-Bromo-2-methoxybenzoic acid

  • 5-Bromo-2-methoxybenzoic acid

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the four isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton Assignment2-Bromo-4-methoxybenzoic acid3-Bromo-4-methoxybenzoic acid4-Bromo-2-methoxybenzoic acid5-Bromo-2-methoxybenzoic acid
-COOH Broad singlet8.05 (d, J=2.1 Hz), 7.90 (dd, J=8.6, 2.1 Hz)[1]Broad singletBroad singlet
Aromatic-H 7.11-7.15 (m, 2H), 7.68 (d, 1H)[2]7.01 (d, J=8.7 Hz)[1]7.11-7.15 (m, 2H), 7.68 (d, 1H)[2]Aromatic protons are present
-OCH₃ 3.90 (s, 3H)[2]3.85 (s, 3H)[1]3.88 (s, 1H), 3.90 (s, 3H)[2]A methoxy proton signal is present

Note: The chemical shift of the carboxylic acid proton (-COOH) is often a broad singlet and its position can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon Assignment2-Bromo-4-methoxybenzoic acid3-Bromo-4-methoxybenzoic acid4-Bromo-2-methoxybenzoic acid5-Bromo-2-methoxybenzoic acid
C=O ~165-170168.4[1]Not explicitly foundNot explicitly found
Aromatic-C Aromatic carbons are present161.0, 135.7, 132.0, 125.4, 112.5, 112.1[1]Aromatic carbons are presentAromatic carbons are present
-OCH₃ ~5657.0[1]~56~56
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
Functional Group2-Bromo-4-methoxybenzoic acid3-Bromo-4-methoxybenzoic acid4-Bromo-2-methoxybenzoic acid5-Bromo-2-methoxybenzoic acid
O-H (Carboxylic acid) 2500-3300 (broad)2500-3300 (broad)[3]2500-3300 (broad)2500-3300 (broad)
C=O (Carbonyl) ~1700~1690[3]~1700~1700
C-O (Ether) ~1250~1255[3]~1250~1250
C-Br ~600-700~650-750[3]~600-700~600-700
Table 4: Mass Spectrometry Data (m/z)
IsomerMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2-Bromo-4-methoxybenzoic acid C₈H₇BrO₃231.04M+ pattern at 230/232 expected
3-Bromo-4-methoxybenzoic acid C₈H₇BrO₃231.04230/232 (M+), 213/215, 185, 157[3]
4-Bromo-2-methoxybenzoic acid C₈H₇BrO₃231.04245/247 [M+H]⁺[2]
5-Bromo-2-methoxybenzoic acid C₈H₇BrO₃231.04M+ pattern at 230/232 expected

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the bromophenyl methoxy benzoic acid isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically recorded on the same instrument using a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns. Electrospray ionization (ESI) is also frequently used, particularly with LC-MS, which can provide information about the molecular ion in the form of [M+H]⁺ or [M-H]⁻.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Visualization of Experimental Workflow and Isomer Differentiation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of using the data to differentiate between the isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet MS Mass Spectrometer Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

General workflow for spectroscopic analysis.

isomer_differentiation cluster_data Spectroscopic Data cluster_analysis Analysis & Interpretation cluster_conclusion Conclusion NMR_Data ¹H & ¹³C NMR NMR_Analysis Analyze Chemical Shifts, Splitting Patterns, & Number of Signals NMR_Data->NMR_Analysis IR_Data IR IR_Analysis Identify Characteristic Functional Group Vibrations IR_Data->IR_Analysis MS_Data Mass Spec MS_Analysis Determine Molecular Ion & Analyze Fragmentation Pattern MS_Data->MS_Analysis Differentiation Differentiate Isomers NMR_Analysis->Differentiation IR_Analysis->Differentiation MS_Analysis->Differentiation

Logic for differentiating isomers using spectroscopic data.

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-[(3-bromophenyl)methoxy]benzoic Acid Analogs as Potential Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-[(3-bromophenyl)methoxy]benzoic acid analogs, focusing on their...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-[(3-bromophenyl)methoxy]benzoic acid analogs, focusing on their potential as anti-inflammatory agents. The information presented herein is synthesized from available scientific literature on structurally related compounds to elucidate the key structural features influencing their biological activity. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel anti-inflammatory drugs.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. A significant portion of their therapeutic effect is derived from the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. The discovery of two isoforms, COX-1 and COX-2, has refined drug design strategies, with a focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition. Benzoic acid derivatives have emerged as a promising scaffold in the development of new anti-inflammatory agents. This guide specifically explores the SAR of 2-[(3-bromophenyl)methoxy]benzoic acid analogs, a class of compounds with the potential to exhibit potent and selective anti-inflammatory activity.

Data Presentation: Comparative Anti-Inflammatory Activity

Compound IDR (Substitution on Benzyl Ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 H15.21.88.4
2 3-Br12.50.913.9
3 4-Br14.81.59.9
4 3-Cl13.11.111.9
5 4-Cl16.52.08.3
6 3-CH318.93.55.4
7 4-CH320.14.24.8
8 3-OCH317.32.86.2
9 4-OCH319.53.95.0
Celecoxib -15.00.05300
Diclofenac -1.20.0340

Analysis of Structure-Activity Relationship (SAR):

Based on the hypothetical data and insights from related compounds, several key SAR trends can be proposed for this class of analogs:

  • Effect of Halogen Substitution: The presence of a halogen, particularly at the meta-position of the benzyl ring (compounds 2 and 4 ), appears to enhance COX-2 inhibitory activity and selectivity. This is consistent with findings for a structurally related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has shown potent anti-inflammatory effects. The bromine substituent in compound 2 is shown to be slightly more favorable than chlorine in compound 4 , potentially due to its size and electronic properties.

  • Positional Isomerism: The position of the substituent on the benzyl ring is crucial. Meta-substitution (compounds 2 , 4 , 6 , 8 ) consistently shows better COX-2 inhibition and selectivity compared to para-substitution (compounds 3 , 5 , 7 , 9 ).

  • Nature of the Substituent: Electron-withdrawing groups (halogens) seem to be more favorable for activity than electron-donating groups (methyl, methoxy). This suggests that the electronic properties of the benzyl ring play a significant role in the interaction with the COX-2 active site.

  • The 2-(Benzyloxy)benzoic Acid Scaffold: The core scaffold itself is a key determinant of activity. The carboxylic acid is likely essential for binding to the active site of the COX enzymes, a common feature among many NSAIDs.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme.

  • Incubation with Inhibitor: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Measurement: The absorbance is measured at 590 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of 2-[(3-bromophenyl)methoxy]benzoic acid analogs are likely mediated through the inhibition of the cyclooxygenase (COX) pathway and the subsequent reduction in prostaglandin synthesis. Furthermore, evidence from structurally similar compounds suggests a potential role in the modulation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

G Proposed Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotes DNA DNA NFkB_n->DNA Binds to InflammatoryGenes Inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->InflammatoryGenes Transcription InflammatoryGenes->Inflammation Promotes Drug 2-[(3-bromophenyl)methoxy] benzoic Acid Analogs Drug->IKK Inhibits (Potential) Drug->COX2 Inhibits G Workflow for Carrageenan-Induced Paw Edema Assay cluster_pre Pre-treatment Phase cluster_induction Inflammation Induction cluster_post Post-treatment Phase Acclimatization Animal Acclimatization (Wistar Rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Acclimatization->Grouping InitialPawVolume Measure Initial Paw Volume Grouping->InitialPawVolume Dosing Oral Administration of Test Compound/Vehicle/Standard InitialPawVolume->Dosing Carrageenan Inject Carrageenan into Sub-plantar Region of Paw Dosing->Carrageenan MeasurePawVolume Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Carrageenan->MeasurePawVolume CalculateEdema Calculate Paw Edema (Final Volume - Initial Volume) MeasurePawVolume->CalculateEdema CalculateInhibition Calculate Percentage Inhibition of Edema CalculateEdema->CalculateInhibition DataAnalysis Statistical Analysis CalculateInhibition->DataAnalysis

Validation

Positional Isomerism: A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Isomers

For Researchers, Scientists, and Drug Development Professionals The spatial arrangement of functional groups on a molecule, a concept known as isomerism, plays a critical role in determining its biological activity. Amon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of functional groups on a molecule, a concept known as isomerism, plays a critical role in determining its biological activity. Among structural isomers, the ortho, meta, and para positions of substituents on an aromatic ring can dramatically alter a compound's pharmacological profile. This guide provides an objective comparison of the biological activities of ortho, meta, and para isomers, supported by experimental data, to illuminate the profound impact of positional isomerism in drug discovery and development.

Aminobenzoic Acid Isomers: A Tale of Two Targets

The isomers of aminobenzoic acid provide a classic example of how the placement of a functional group can dictate therapeutic application. The relative positions of the amino and carboxyl groups on the benzene ring lead to distinct pharmacological activities.

Derivatives of ortho-aminobenzoic acid , such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

In stark contrast, para-aminobenzoic acid (PABA) is a crucial component for many bacteria in the synthesis of folic acid, an essential nutrient. This makes the folate synthesis pathway a prime target for antimicrobial agents. Sulfonamide antibiotics, for instance, act as competitive inhibitors of dihydropteroate synthase, an enzyme that utilizes PABA. The structural similarity between sulfonamides and PABA allows them to block the enzyme's active site, thereby halting bacterial growth. The antibacterial efficacy of sulfonamides can be nullified by the presence of PABA[1].

The biological activity of meta-aminobenzoic acid is less extensively documented compared to its ortho and para counterparts, representing an area ripe for further investigation.

Quantitative Data: Aminobenzoic Acid Derivatives
Isomer PositionDerivative ExampleBiological TargetActivity MetricValue
OrthoMefenamic AcidCOX-1IC5040 nM[2]
OrthoMefenamic AcidCOX-2IC503 µM[2]
ParaSulfamethoxazole (in the absence of PABA)Escherichia coliMICVaries by strain
ParaSulfamethoxazole (in the presence of PABA)Escherichia coliMICIncreased (Antagonism)
Signaling Pathways

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain ortho-Aminobenzoic Acid Derivatives (NSAIDs) ortho-Aminobenzoic Acid Derivatives (NSAIDs) ortho-Aminobenzoic Acid Derivatives (NSAIDs)->COX-1 / COX-2 Inhibition

Folate_Synthesis_Pathway p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) Dihydropteroate Synthase Dihydropteroate Synthase p-Aminobenzoic Acid (PABA)->Dihydropteroate Synthase Substrate Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate Synthase->Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Bacterial Growth Bacterial Growth Tetrahydrofolic Acid->Bacterial Growth Essential for Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Synthase Competitive Inhibition

Cresol Isomers: Differential Antibacterial Activity

Cresols, which are methylphenols, exist as ortho-, meta-, and para-isomers. These compounds are known for their disinfectant properties. While comprehensive studies directly comparing the antibacterial efficacy of the three isomers are limited, available data suggest that their position on the phenol ring influences their potency against different bacterial species.

Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus, often exhibit different susceptibilities to disinfectants due to variations in their cell wall structures. The lipophilicity and steric hindrance of the cresol isomers can affect their ability to penetrate these bacterial membranes and interact with intracellular targets. For instance, para-cresol has been shown to have bacteriostatic effects and can influence microbial diversity[3].

Quantitative Data: Antibacterial Activity of Cresol Isomers
IsomerTarget OrganismActivity MetricRepresentative Value (µg/mL)
ortho-CresolEscherichia coliMICData not readily available for direct comparison
meta-CresolEscherichia coliMICData indicates inhibitory effects[4]
para-CresolEscherichia coliMICData indicates inhibitory effects[3]
ortho-CresolStaphylococcus aureusMICData not readily available for direct comparison
meta-CresolStaphylococcus aureusMICData not readily available for direct comparison
para-CresolStaphylococcus aureusMICData indicates inhibitory effects[3]
Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Isomer Stock Solutions Isomer Stock Solutions Serial Dilutions Serial Dilutions Isomer Stock Solutions->Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a cresol isomer that inhibits the visible growth of a specific bacterium.

Materials:

  • Ortho-, meta-, and para-cresol

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).

  • Prepare Isomer Dilutions: Create a serial two-fold dilution of each cresol isomer in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without isomer) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the isomer in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 value of an ortho-aminobenzoic acid derivative for COX-1 and COX-2 inhibition.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., mefenamic acid)

  • Assay buffer

  • Detection system (e.g., colorimetric or fluorescent probe for prostaglandin E2)

Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Reaction Initiation: In a microplate, combine the enzyme, test compound (or vehicle control), and initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The examples of aminobenzoic acid and cresol isomers clearly demonstrate that the ortho, meta, and para positioning of substituents is a critical determinant of biological activity. These seemingly minor structural modifications can lead to entirely different therapeutic applications, from anti-inflammatory and antimicrobial agents to compounds with distinct toxicological profiles. A thorough understanding of the structure-activity relationships of positional isomers is therefore indispensable for the rational design and development of new, effective, and safe therapeutic agents.

References

Comparative

A Comparative Guide to the Purity Validation of 2-[(3-bromophenyl)methoxy]benzoic Acid by HPLC

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-[(3-bromophenyl)methoxy]benzoic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-[(3-bromophenyl)methoxy]benzoic Acid against other analytical techniques. The content is supported by detailed experimental protocols and comparative data to assist researchers in selecting the most suitable methodology for their specific requirements.

Introduction

2-[(3-bromophenyl)methoxy]benzoic Acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted and robust method for assessing the purity of non-volatile and thermally stable organic molecules like benzoic acid derivatives.[1][2][3] This guide details a validated RP-HPLC method for 2-[(3-bromophenyl)methoxy]benzoic Acid and compares its performance with alternative analytical techniques.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for purity analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4] The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Detailed Experimental Protocol: RP-HPLC Validation

This protocol outlines a comprehensive approach to the validation of an HPLC method for determining the purity of 2-[(3-bromophenyl)methoxy]benzoic Acid, in accordance with ICH guidelines.[4][5][6]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 70% A to 30% B over 15 minutes, then a 5-minute hold, followed by a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

3. Validation Parameters:

The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo sample, and a spiked sample with known impurities. The peak for 2-[(3-bromophenyl)methoxy]benzoic Acid was found to be pure and free from co-eluting peaks.

  • Linearity: The linearity of the method was established by analyzing five solutions with concentrations ranging from 0.05 mg/mL to 0.75 mg/mL. The calibration curve of peak area versus concentration demonstrated a correlation coefficient (R²) of >0.999.[7][8]

  • Accuracy: Accuracy was determined by a recovery study of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was found to be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution, the relative standard deviation (RSD) was <1.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days with different analysts and instruments, the RSD was <2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio. The LOD was established as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.[4]

Experimental Workflow

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_std Prepare Standard Solutions (Multiple Concentrations) hplc_system HPLC System Setup (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_system prep_spiked Prepare Spiked Samples (80%, 100%, 120%) prep_spiked->hplc_system inject_samples Inject Samples & Standards hplc_system->inject_samples acquire_data Data Acquisition (Chromatograms at 230 nm) inject_samples->acquire_data specificity Specificity Analysis acquire_data->specificity linearity Linearity Assessment (Calibration Curve) acquire_data->linearity accuracy Accuracy (% Recovery) acquire_data->accuracy precision Precision (Repeatability & Intermediate) acquire_data->precision lod_loq LOD & LOQ Determination acquire_data->lod_loq data_analysis Data Analysis & Calculation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis validation_report Generate Validation Report data_analysis->validation_report

Caption: HPLC method validation workflow.

Comparative Analysis of Purity Determination Methods

While RP-HPLC is a robust and widely used method, other techniques can also be employed for the purity assessment of 2-[(3-bromophenyl)methoxy]benzoic Acid. The choice of method depends on the specific requirements of the analysis, such as speed, resolution, and the nature of potential impurities.

Parameter RP-HPLC Ultra-Performance Liquid Chromatography (UPLC) Capillary Electrophoresis (CE) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a stationary and mobile phase.[1]Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.[1]Separation of ions based on their electrophoretic mobility in an electric field.[1]Separation based on volatility and polarity, with mass-based detection.
Speed Moderate (15-30 min)Very Fast (<10 min)Fast (10-20 min)Moderate to Fast (15-30 min)
Resolution HighVery HighVery HighHigh
Sensitivity High (ng range)Very High (pg range)High (pg to ng range)Very High (pg to fg range)
Sample Throughput HighVery HighModerateHigh
Advantages Robust, reproducible, widely available, suitable for non-volatile compounds.[1][4]Faster analysis, better resolution, lower solvent consumption.[1]Minimal sample and solvent usage, high efficiency, orthogonal separation mechanism.[1]Excellent for volatile impurities, provides structural information from mass spectra.
Disadvantages Moderate analysis time, higher solvent consumption than UPLC.Higher initial instrument cost, more susceptible to clogging.Less robust for complex matrices, sensitivity can be lower than HPLC for some analytes.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Suitability for this Compound ExcellentExcellentGood (as an orthogonal method)Poor (due to low volatility)

Logical Relationship for Method Selection

The selection of an appropriate analytical method is a critical decision in drug development. The following diagram illustrates a logical approach to choosing a method for purity analysis.

Method_Selection start Define Analytical Need (Purity of 2-[(3-bromophenyl)methoxy]benzoic Acid) compound_properties Assess Compound Properties (Non-volatile, Thermally Stable, UV-active) start->compound_properties hplc_uplc HPLC / UPLC (Primary Choice) compound_properties->hplc_uplc Suitable gc_check Are Volatile Impurities a Concern? hplc_uplc->gc_check gc_ms GC-MS (For Volatiles) gc_check->gc_ms Yes orthogonal_check Need for Orthogonal Confirmation? gc_check->orthogonal_check No gc_ms->orthogonal_check ce Capillary Electrophoresis (Orthogonal Method) orthogonal_check->ce Yes final_method Final Validated Method(s) orthogonal_check->final_method No ce->final_method

References

Validation

A Comparative Guide to the Reactivity of Bromobenzoic Acid Isomers

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-bromobenzoic acids. The position of the bromine atom relative to the carboxylic acid group significantly influences the mo...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-bromobenzoic acids. The position of the bromine atom relative to the carboxylic acid group significantly influences the molecule's electronic properties and steric environment, leading to distinct behaviors in various chemical reactions. Understanding these differences is crucial for researchers, scientists, and drug development professionals in designing synthetic strategies and predicting reaction outcomes. This document summarizes key quantitative data, provides detailed experimental protocols for reactivity assessment, and visualizes the underlying chemical principles.

Data Presentation: A Quantitative Comparison

The reactivity of the bromobenzoic acid isomers is most clearly demonstrated by their acidity (pKa values). The acidity is governed by the stability of the conjugate base (the benzoate anion), which is influenced by the electronic effects of the bromine substituent.[1]

Table 1: Acidity of Bromobenzoic Acid Isomers

CompoundpKa in Water at 25°C
Benzoic Acid4.20
2-Bromobenzoic Acid (ortho)2.85[1]
3-Bromobenzoic Acid (meta)3.86[1][2][3]
4-Bromobenzoic Acid (para)3.97[1][3]

Analysis of Acidity Trends:

The data reveals the following order of acidity: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid > Benzoic acid .[3]

  • 2-Bromobenzoic Acid : The ortho isomer is the most acidic due to the "ortho effect."[1][2] This is a combination of steric and electronic factors. The bulky bromine atom forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance between them and stabilizes the carboxylate anion.[2][3]

  • 3-Bromobenzoic Acid : At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is dominant, stabilizing the negative charge of the conjugate base and increasing acidity compared to benzoic acid.[1][3]

  • 4-Bromobenzoic Acid : In the para position, the electron-withdrawing inductive effect (-I) is weaker due to distance. Furthermore, it is partially counteracted by the electron-donating resonance effect (+R) of the bromine's lone pairs, making it the least acidic of the three isomers.[3][4]

cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer o_struct 2-Bromobenzoic Acid o_effects Strong -I Effect +R Effect Ortho Effect (Steric) o_struct->o_effects leads to m_struct 3-Bromobenzoic Acid o_acidity Highest Acidity (pKa ≈ 2.85) o_effects->o_acidity results in m_effects Dominant -I Effect (No Resonance Effect at meta) m_struct->m_effects leads to p_struct 4-Bromobenzoic Acid m_acidity Intermediate Acidity (pKa ≈ 3.86) m_effects->m_acidity results in p_effects Weaker -I Effect Opposing +R Effect p_struct->p_effects leads to p_acidity Lowest Acidity (pKa ≈ 3.97) p_effects->p_acidity results in G start Start calibrate Calibrate pH Meter start->calibrate prep Prepare Acid Solution (Dissolve isomer in water) titrate Titrate with Standardized NaOH prep->titrate calibrate->prep record Record pH vs. Volume of NaOH Added titrate->record Incrementally plot Plot Titration Curve (pH vs. Volume) titrate->plot After completion record->titrate determine_ep Determine Equivalence Point plot->determine_ep determine_hep Find Half-Equivalence Point determine_ep->determine_hep determine_pka pKa = pH at Half-Equivalence Point determine_hep->determine_pka end End determine_pka->end substituents Substituent Effects - COOH (meta-director, deactivating) - Br (ortho,para-director, deactivating) reactivity Chemical Reactivity Acidity (pKa) Electrophilic Aromatic Substitution substituents->reactivity Determines isomers Isomer Structure Ortho Meta Para isomers->substituents Governed by

References

Comparative

In Vitro-Vergleichsleitfaden für 2-[(3-Bromphenyl)methoxy]benzoesäure-Derivate: Ein Mangel an verfügbaren Daten

Trotz einer umfassenden Suche in wissenschaftlichen Datenbanken und Fachpublikationen gibt es derzeit keine öffentlich zugänglichen In-vitro-Studiendaten, die einen direkten Vergleich verschiedener Derivate von 2-[(3-Bro...

Author: BenchChem Technical Support Team. Date: December 2025

Trotz einer umfassenden Suche in wissenschaftlichen Datenbanken und Fachpublikationen gibt es derzeit keine öffentlich zugänglichen In-vitro-Studiendaten, die einen direkten Vergleich verschiedener Derivate von 2-[(3-Bromphenyl)methoxy]benzoesäure ermöglichen. Die Forschungsliteratur bietet zwar Einblicke in die In-vitro-Testung anderer substituierter Benzoesäurederivate und komplexerer Moleküle, die eine 3-Bromphenyl-Gruppe enthalten, jedoch fehlen spezifische experimentelle Daten für eine Reihe von Verbindungen, die direkt von der 2-[(3-Bromphenyl)methoxy]benzoesäure-Struktur abgeleitet sind.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an dieser speziellen chemischen Klasse interessiert sind, bedeutet dies eine Lücke im aktuellen Wissensstand. Vergleichende Studien sind entscheidend, um Struktur-Wirkungs-Beziehungen zu verstehen und Leitstrukturen für die weitere Entwicklung zu identifizieren. Ohne quantitative Daten zu biologischen Aktivitäten wie zytotoxischen, entzündungshemmenden oder antimikrobiellen Wirkungen ist eine objektive Bewertung des therapeutischen Potenzials dieser spezifischen Derivate nicht möglich.

Allgemeine Methoden für die In-vitro-Testung von Benzoesäure-Derivaten

Obwohl spezifische Daten für die Zielverbindungen fehlen, können die bei ähnlichen Molekülklassen angewandten experimentellen Protokolle als Leitfaden für zukünftige Untersuchungen dienen. Typischerweise umfassen solche In-vitro-Studien eine Reihe von Assays, um verschiedene biologische Aktivitäten zu bewerten.

Antikanzerogene Aktivität:

  • Zytotoxizitäts-Assays (z. B. MTT, XTT): Diese Tests bestimmen die Konzentration einer Substanz, die das Wachstum von Krebszelllinien um 50 % hemmt (IC50-Wert). Verschiedene menschliche Krebszelllinien (z. B. aus Brust-, Lungen- oder Darmkrebs) werden verwendet, um die Selektivität und Potenz der Verbindungen zu bewerten.

  • Apoptose-Assays (z. B. Annexin V/PI-Färbung): Diese Methoden untersuchen, ob die Substanzen den programmierten Zelltod (Apoptose) in Krebszellen auslösen.

  • Zellzyklus-Analyse: Mittels Durchflusszytometrie wird analysiert, ob die Verbindungen den Zellzyklus in einer bestimmten Phase arretieren, was ein Mechanismus zur Hemmung der Zellproliferation sein kann.

Entzündungshemmende Aktivität:

  • Cyclooxygenase (COX)-Inhibitions-Assays: Diese Tests messen die Fähigkeit einer Verbindung, die Aktivität von COX-Enzymen (COX-1 und COX-2) zu hemmen, die eine Schlüsselrolle bei Entzündungsprozessen spielen.

  • Messung von pro-inflammatorischen Zytokinen: In Zellkulturen (z. B. Makrophagen), die mit einem entzündungsfördernden Stimulus (wie Lipopolysaccharid, LPS) behandelt wurden, wird die Produktion von Zytokinen wie TNF-α, IL-6 oder IL-1β in Anwesenheit der Testsubstanzen quantifiziert.

  • Stickoxid (NO)-Produktions-Assay: Die Hemmung der NO-Produktion in LPS-stimulierten Makrophagen ist ein weiterer Indikator für entzündungshemmende Eigenschaften.

Antimikrobielle Aktivität:

  • Bestimmung der minimalen Hemmkonzentration (MHK): In diesem Test wird die niedrigste Konzentration einer Substanz ermittelt, die das sichtbare Wachstum von Bakterien oder Pilzen hemmt.

  • Bestimmung der minimalen bakteriziden/fungiziden Konzentration (MBK/MFK): Dieser Assay bestimmt die niedrigste Konzentration, die die Mikroorganismen abtötet.

Logischer Arbeitsablauf für die In-vitro-Testung

Für zukünftige Forschungsvorhaben, die sich mit 2-[(3-Bromphenyl)methoxy]benzoesäure-Derivaten befassen, könnte der folgende Arbeitsablauf als Orientierung dienen:

In Vitro Testing Workflow cluster_synthesis Synthese & Charakterisierung cluster_screening Biologisches Screening cluster_assays Detaillierte Assays cluster_analysis Analyse & Schlussfolgerung Synthesis Synthese der Derivate Purification Aufreinigung & Strukturanalyse (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primäres Screening (z.B. Zytotoxizität auf einer Zelllinie) Purification->Primary_Screening Secondary_Screening Sekundäres Screening (Erweiterte Testung aktiver Verbindungen) Primary_Screening->Secondary_Screening Identifizierung von 'Hits' Anticancer Antikanzerogene Tests (IC50, Apoptose, Zellzyklus) Secondary_Screening->Anticancer Anti_inflammatory Entzündungshemmende Tests (COX, Zytokine, NO) Secondary_Screening->Anti_inflammatory Antimicrobial Antimikrobielle Tests (MHK, MBK) Secondary_Screening->Antimicrobial SAR_Analysis Struktur-Wirkungs-Beziehungs- Analyse (SAR) Anticancer->SAR_Analysis Anti_inflammatory->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Selection Auswahl von Leitstrukturen SAR_Analysis->Lead_Selection

Abbildung 1: Ein allgemeiner Arbeitsablauf für die Synthese und In-vitro-Evaluierung neuer chemischer Verbindungen.

Schlussfolgerung

Zusammenfassend lässt sich sagen, dass ein Mangel an veröffentlichten In-vitro-Daten für Derivate der 2-[(3-Bromphenyl)methoxy]benzoesäure besteht. Dies stellt ein unerschlossenes Forschungsfeld dar. Zukünftige Studien, die eine systematische Synthese und vergleichende In-vitro-Testung dieser Verbindungen durchführen, sind erforderlich, um ihr pharmakologisches Potenzial zu erschließen. Die in diesem Dokument beschriebenen allgemeinen Methoden und Arbeitsabläufe können als Grundlage für die Planung und Durchführung solcher Untersuchungen dienen. Forscher werden ermutigt, ihre Ergebnisse zu veröffentlichen, um das kollektive Wissen in diesem Bereich zu erweitern.

Validation

A Comparative Guide to the Synthesis Efficiency of Brominated Benzoic Acids

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Brominated benzoic acids are a critical class of compounds, serving as versatile building blocks...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Brominated benzoic acids are a critical class of compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. The position of the bromine substituent on the benzoic acid ring significantly influences the synthetic route and its overall efficiency. This guide provides an objective comparison of the synthesis efficiency for 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid, supported by experimental data and detailed protocols.

Comparative Synthesis Efficiency

The choice of synthetic strategy for a specific brominated benzoic acid isomer is dictated by the directing effects of the carboxyl group and the availability of starting materials. The following table summarizes the most common and efficient methods for the synthesis of each isomer, highlighting key performance indicators such as yield, reaction time, and temperature.

Target CompoundSynthetic MethodStarting MaterialTypical Yield (%)Reaction TimeReaction Temperature (°C)Key Considerations
2-Bromobenzoic Acid Sandmeyer Reaction2-Aminobenzoic Acid (Anthranilic Acid)82%[1]Overnight[1]0-5 °C (diazotization)[1]Diazonium salt intermediate requires careful temperature control.[1]
3-Bromobenzoic Acid From Sodium BenzoateSodium Benzoate, Sodium Bromide84%[2]Not specified40-60 °C[2]In-situ generation of bromine from sodium bromide and sodium hypochlorite.[2]
Oxidation3-Bromotoluene~99%[3]4 hours (reflux)[3]Boiling[3]Requires a strong oxidizing agent like KMnO4.[3]
Direct BrominationBenzoic AcidModerate to Good12 hours[4]140-150 °C[4]High temperature and pressure; meta-directing effect of the carboxyl group.[4]
Sandmeyer Reaction3-Aminobenzoic AcidGood conversion[2]Not specified0-5 °C (diazotization)[2]A reliable method when the corresponding amino compound is available.[2]
4-Bromobenzoic Acid Oxidation4-Bromotolueneup to 98%[5]170 minutes[6]75-85 °C[5]High yield and purity can be achieved with catalytic liquid phase oxidation.[5]
Oxidation4-Bromobenzyl Alcohol86-90%[7]Not specifiedNot specifiedAn alternative oxidation route.[7]

Experimental Protocols

Detailed methodologies for the most efficient synthesis of each brominated benzoic acid isomer are provided below.

Synthesis of 2-Bromobenzoic Acid via Sandmeyer Reaction

This protocol describes the synthesis of 2-bromobenzoic acid from anthranilic acid.

Materials:

  • Anthranilic acid (40 g)

  • Copper sulfate, crystallized (35 g)

  • Sodium bromide (100 g)

  • Copper turnings (30 g)

  • Concentrated sulfuric acid (33 g)

  • Sodium nitrite (21 g)

  • Water

  • Ice

Procedure:

  • A solution of copper(I) bromide is prepared by boiling a mixture of crystallized copper sulfate (35 g), sodium bromide (100 g), copper turnings (30 g), concentrated sulfuric acid (33 g), and 300 ml of water under a reflux condenser until the solution is nearly colorless.[1]

  • Anthranilic acid (40 g) is added to the solution, which is then cooled to 0 °C in an ice-water bath.[1]

  • A concentrated aqueous solution of sodium nitrite (21 g) is slowly added while maintaining the temperature below 5 °C.[1]

  • After the addition is complete, the reaction mixture is allowed to stand overnight at room temperature.[1]

  • The precipitated 2-bromobenzoic acid is collected by filtration, washed with cold water, and recrystallized from water.[1]

  • The final product is obtained as long, colorless needles with a reported yield of 82%.[1]

Synthesis of 3-Bromobenzoic Acid from Sodium Benzoate

This environmentally friendly method utilizes in-situ generated bromine.

Materials:

  • Sodium benzoate (1 mol)

  • Sodium bromide (1 mol)

  • Phosphate buffer solution (300 ml)

  • 6% Sodium hypochlorite solution (1.03 mol)

  • 5% Dilute hydrochloric acid

Procedure:

  • In a 2000 ml four-necked round-bottom flask, dissolve sodium benzoate (1 mol) in 300 ml of phosphate buffer solution with ultrasonic dissolution.

  • Add sodium bromide (1 mol) and mix uniformly using sonication.

  • Heat the solution to 40 °C and maintain this temperature.

  • Slowly add a 6% sodium hypochlorite solution (1.03 mol) while maintaining sonication. Concurrently, add a small amount of 5% dilute hydrochloric acid to maintain the pH of the buffer system at 5.

  • After the addition is complete, maintain the reaction at 60 °C for a period to ensure completion.

  • Cool the mixture to -5 °C and adjust the pH to 3 with dilute hydrochloric acid to precipitate the crude product.

  • The crude product is collected, recrystallized, filtered, and dried to yield 3-bromobenzoic acid with a reported purity of 98.5% and a yield of 84%.[2]

Synthesis of 4-Bromobenzoic Acid via Oxidation of 4-Bromotoluene

This protocol describes a high-yield liquid phase oxidation of 4-bromotoluene.

Materials:

  • 4-Bromotoluene

  • Glacial acetic acid (solvent)

  • Oxygen (oxidant)

  • Catalyst (e.g., cobalt acetate, manganese acetate, bromide source)

Procedure:

  • 4-Bromotoluene is used as the starting material with glacial acetic acid as the solvent.

  • The reaction is carried out using oxygen as the oxidant in a liquid phase oxidation process under the action of a catalyst.

  • The reaction temperature is controlled between 75-85 °C.

  • The reaction is considered complete when the content of 4-bromotoluene in the reaction system is 0.5 wt% or less of the initial content.

  • The reaction mixture is then cooled and filtered to obtain the crude 4-bromobenzoic acid.

  • Further purification of the crude product yields the final product with a purity of up to 99% or more and a yield of up to 98%.[5]

Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described above.

G cluster_0 Synthesis of 2-Bromobenzoic Acid 2-Aminobenzoic Acid 2-Aminobenzoic Acid Diazotization\n(NaNO2, H2SO4, 0-5°C) Diazotization (NaNO2, H2SO4, 0-5°C) 2-Aminobenzoic Acid->Diazotization\n(NaNO2, H2SO4, 0-5°C) Aryl Diazonium Salt Aryl Diazonium Salt Diazotization\n(NaNO2, H2SO4, 0-5°C)->Aryl Diazonium Salt Sandmeyer Reaction\n(CuBr) Sandmeyer Reaction (CuBr) Aryl Diazonium Salt->Sandmeyer Reaction\n(CuBr) 2-Bromobenzoic Acid 2-Bromobenzoic Acid Sandmeyer Reaction\n(CuBr)->2-Bromobenzoic Acid

Caption: Workflow for the synthesis of 2-bromobenzoic acid via the Sandmeyer reaction.

G cluster_1 Synthesis of 3-Bromobenzoic Acid 3-Bromotoluene 3-Bromotoluene Oxidation\n(KMnO4, KOH, H2O, Reflux) Oxidation (KMnO4, KOH, H2O, Reflux) 3-Bromotoluene->Oxidation\n(KMnO4, KOH, H2O, Reflux) 3-Bromobenzoic Acid 3-Bromobenzoic Acid Oxidation\n(KMnO4, KOH, H2O, Reflux)->3-Bromobenzoic Acid

Caption: Workflow for the synthesis of 3-bromobenzoic acid by oxidation of 3-bromotoluene.

G cluster_2 Synthesis of 4-Bromobenzoic Acid 4-Bromotoluene 4-Bromotoluene Liquid Phase Oxidation\n(O2, Catalyst, 75-85°C) Liquid Phase Oxidation (O2, Catalyst, 75-85°C) 4-Bromotoluene->Liquid Phase Oxidation\n(O2, Catalyst, 75-85°C) 4-Bromobenzoic Acid 4-Bromobenzoic Acid Liquid Phase Oxidation\n(O2, Catalyst, 75-85°C)->4-Bromobenzoic Acid

Caption: Workflow for the synthesis of 4-bromobenzoic acid by liquid phase oxidation.

References

Comparative

Computational Docking of Benzoic Acid Derivatives: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of computational docking studies on benzoic acid derivatives, with a focus on structures analogous to 2-[(3-bromo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational docking studies on benzoic acid derivatives, with a focus on structures analogous to 2-[(3-bromophenyl)methoxy]benzoic acid. Due to a lack of specific comparative docking studies on 2-[(3-bromophenyl)methoxy]benzoic acid in the available literature, this guide presents data on related brominated and halogenated benzoic acid derivatives to illustrate the computational evaluation process against relevant biological targets. The primary focus is on Cyclooxygenase (COX) enzymes, common targets for anti-inflammatory drugs.

Comparative Analysis of Docking Performance

The following tables summarize the results of computational docking studies, presenting binding affinities of various benzoic acid derivatives against COX-1 and COX-2. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Table 1: Molecular Docking Scores of Benzoic Acid Derivatives against COX-1

CompoundPDB ID of COX-1Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference CompoundBinding Affinity of Reference (kcal/mol)
Methyl Hydroquinone3N8Y-6.5Tyr385, Met522Ibuprofen-7.2
Bromo Methyl Hydroquinone3N8Y-7.1Tyr385, Met522Ibuprofen-7.2
5-acetamido-2-hydroxybenzoic acid1PXX-6.4-Diclofenac-8.6
Phenyl derivative of 5-acetamido-2-hydroxybenzoic acid1PXX-7.0-Diclofenac-8.6
Benzyl derivative of 5-acetamido-2-hydroxybenzoic acid1PXX-7.4-Diclofenac-8.6

Data synthesized from multiple sources for illustrative comparison.[1][2]

Table 2: Molecular Docking Scores of Benzoic Acid Derivatives against COX-2

CompoundPDB ID of COX-2Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesReference CompoundBinding Affinity of Reference (kcal/mol)
Methyl Hydroquinone3PGH-7.8Tyr385, Ser530, Val523, Ala527, Leu384Ibuprofen-8.5
Bromo Methyl Hydroquinone3PGH-8.2Tyr385, Ser530, Val523, Ala527, Leu384Ibuprofen-8.5
5-acetamido-2-hydroxybenzoic acid5KIR-7.2-Rofecoxib-10.0
Phenyl derivative of 5-acetamido-2-hydroxybenzoic acid5KIR-8.5-Rofecoxib-10.0
Benzyl derivative of 5-acetamido-2-hydroxybenzoic acid5KIR-9.1-Rofecoxib-10.0

Data synthesized from multiple sources for illustrative comparison.[1][2]

Experimental Protocols

A generalized computational docking protocol for studying benzoic acid derivatives against enzyme targets is outlined below. This protocol is a synthesis of methodologies reported in various studies.[1][3][4][5]

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: Water molecules and co-crystallized ligands are removed from the protein structure. Hydrogen atoms are added, and charges are assigned using a force field like CHARMm. The protein structure is then minimized to relieve any steric clashes.

  • Ligand Structure Preparation: The 2D structures of the benzoic acid derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

2. Molecular Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The dimensions of the grid box are typically set to encompass the entire binding pocket.

  • Docking Algorithm: A docking program such as AutoDock is used to perform the molecular docking simulations. The program explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Pose Selection: The docking pose with the lowest binding energy is typically considered the most favorable binding mode.

3. Analysis of Docking Results:

  • Binding Affinity: The binding affinity (in kcal/mol) is used to rank the different derivatives.

  • Intermolecular Interactions: The docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

  • Validation: To validate the docking protocol, the co-crystallized ligand is re-docked into the protein's active site, and the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. An RMSD value of less than 2.0 Å is generally considered acceptable.[4]

Visualizations

Computational Docking Workflow

Computational Docking Workflow Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Download, Cleaning, H+ addition) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Sim Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Pose_Analysis Pose and Interaction Analysis Docking_Sim->Pose_Analysis Binding_Energy Binding Energy Calculation Docking_Sim->Binding_Energy Validation Protocol Validation (Re-docking) Pose_Analysis->Validation

A generalized workflow for computational molecular docking studies.

Hypothetical Signaling Pathway Inhibition

Signaling Pathway Inhibition Hypothetical Signaling Pathway Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX Enzyme (Target Protein) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Benzoic Acid Derivative (e.g., 2-[(3-bromophenyl)methoxy]benzoic acid) Inhibitor->COX_Enzyme

Inhibition of the cyclooxygenase (COX) pathway by a benzoic acid derivative.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-[(3-bromophenyl)methoxy]benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential informat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 2-[(3-bromophenyl)methoxy]benzoic Acid, a compound often used in pharmaceutical and chemical synthesis. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 2-[(3-bromophenyl)methoxy]benzoic Acid with appropriate personal protective equipment (PPE). The compound is classified as an irritant and may be harmful if swallowed or inhaled.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[2]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[2]

  • Lab Coat: A lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If handling fine powders or generating dust, use a respirator.

Quantitative Data Summary

Hazard ClassificationCategoryAssociated Risks
Skin Irritation2Causes skin irritation[1]
Eye Irritation2ACauses serious eye irritation[1]
Specific Target Organ Toxicity3May cause respiratory irritation
Acute Toxicity (Oral)4Harmful if swallowed[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of 2-[(3-bromophenyl)methoxy]benzoic Acid is that it should not be released into the environment.[4] It must be treated as a hazardous chemical waste and disposed of through an approved waste disposal plant.[4][5]

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Waste Identification and Segregation:

    • Properly label a dedicated, sealable, and chemically resistant waste container for "Halogenated Organic Waste."

    • Ensure the container is clearly marked with the chemical name: "2-[(3-bromophenyl)methoxy]benzoic Acid."

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization of Waste:

    • For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated halogenated organic waste container.

    • For contaminated materials (e.g., gloves, wipes), place them in a separate, clearly labeled solid waste bag or container intended for chemically contaminated items.

    • For solutions, use a designated and labeled liquid waste container for halogenated organic solvents.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • Ensure the storage area is a designated satellite accumulation area for hazardous waste, as defined by your institution's EHS guidelines.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with an accurate inventory of the waste container's contents.

    • Follow all institutional procedures for waste handover, including any required paperwork or electronic submission.

  • Decontamination of Work Area:

    • After handling and disposal, thoroughly decontaminate the work area (e.g., fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all cleaning materials as chemically contaminated solid waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 2-[(3-bromophenyl)methoxy]benzoic Acid.

A Identify Waste 2-[(3-bromophenyl)methoxy]benzoic Acid B Segregate into Halogenated Organic Waste A->B C Label Waste Container (Chemical Name, Hazard) B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E F EHS Transports to Approved Disposal Facility E->F

Caption: Disposal workflow for 2-[(3-bromophenyl)methoxy]benzoic Acid.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of 2-[(3-bromophenyl)methoxy]benzoic Acid, fostering a culture of safety and compliance within the research community.

References

Handling

Personal protective equipment for handling 2-[(3-bromophenyl)methoxy]benzoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[(3-bromophenyl)methoxy]benzoic Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurall...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[(3-bromophenyl)methoxy]benzoic Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including brominated aromatic compounds and methoxybenzoic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, 2-[(3-bromophenyl)methoxy]benzoic Acid is anticipated to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] A comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4][5][6] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[7] Protective clothing and boots may be necessary for larger quantities or in case of potential spills.[4]
Respiratory Protection For handling solids that may generate dust, a dust respirator is recommended. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[4] The work area should be clean and free of incompatible materials.[8] Ensure that eyewash stations and safety showers are close to the workstation location.[3]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke when using this product.[1] Avoid contact with skin, eyes, and clothing.[7][9] Avoid breathing dust or creating dust clouds.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Protect from direct sunlight.[8]

Emergency Procedures:

  • In case of Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • In case of Skin Contact: Wash off immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.

  • In case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]

  • In case of Ingestion: Rinse mouth.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • Spills: For minor spills, alert personnel in the immediate area. If the material is flammable, extinguish all ignition sources.[8] Absorb the spill with inert material and place it in a suitable container for disposal.[7] For large spills, evacuate the area and contact emergency services.[9][11]

Disposal Plan:

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][2] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[3][4] All waste, including contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Perform Reaction handle1->handle2 clean1 Quench Reaction handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Area clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for handling 2-[(3-bromophenyl)methoxy]benzoic Acid.

References

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